Ethyl 1H-indazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKABXDPLIJIWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363575 | |
| Record name | Ethyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192944-51-7 | |
| Record name | Ethyl 1H-indazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192944-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Ethyl 1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ethyl 1H-indazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel anti-inflammatory and anti-cancer agents.[1][2]
Core Physical and Chemical Properties
The quantitative physical and chemical data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2][3][4] |
| Molecular Weight | 190.20 g/mol | [2][4][5] |
| Appearance | White to Yellow Solid | [1][3] |
| Melting Point | 122-124 °C | [1] |
| Boiling Point | 353.9 °C at 760 mmHg | [1] |
| Density | 1.272 g/cm³ | [1] |
| Flash Point | 167.8 °C | [1] |
| pKa (Predicted) | 12.81 ± 0.40 | [1] |
| Refractive Index | 1.627 | [1] |
| Vapor Pressure | 3.47E-05 mmHg at 25°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere. | [1] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, the following outlines the standard methodologies that are broadly applied for such characterizations.
Determination of Melting Point
A calibrated digital melting point apparatus is typically used. A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
Determination of Boiling Point
The boiling point at atmospheric pressure (760 mmHg) is determined by distillation. The compound is heated in a distillation flask equipped with a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.
Characterization by Spectroscopy (General)
For structural confirmation and purity assessment, standard spectroscopic methods are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (like DMSO-d₆ or CDCl₃), and the chemical shifts, multiplicities, and integration values are analyzed to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition and molecular formula.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups present in the molecule, such as C=O (ester) and N-H (indazole) vibrations.
Role in Synthetic Chemistry & Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material or intermediate. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] This compound provides a versatile platform for chemical modification to generate libraries of novel compounds for screening.
The following diagram illustrates the logical workflow of utilizing this compound in a typical drug discovery process.
References
- 1. Cas 192944-51-7,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 7-hydroxy-1h-indazole-5-carboxylate [synhet.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 1H-indazole-5-carboxylate chemical structure and IUPAC name
This technical guide provides a comprehensive overview of Ethyl 1H-indazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Structure and IUPAC Name
This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The structure is characterized by an ethyl ester group at the 5-position of the indazole core.
-
Canonical SMILES: CCOC(=O)C1=CC2=C(C=C1)NN=C2[1]
Chemical structure of this compound
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 190.20 g/mol | [1][3][5] |
| Melting Point | 122-124 °C | [3][6] |
| Boiling Point | 353.9 °C at 760 mmHg | [3][6] |
| Density | 1.272 g/cm³ | [3][6] |
| Appearance | Yellow to light brown solid/powder | [4][6] |
| Purity | ≥ 95-99% (by HPLC) | [2][4] |
| Storage Temperature | Room temperature, under inert atmosphere | [2][3] |
Synthesis and Experimental Protocols
This compound can be synthesized through various chemical routes. A common laboratory-scale synthesis involves the hydrolysis of its N-acetylated precursor.
Protocol: Synthesis from Ethyl 1-acetyl-1H-indazole-5-carboxylate [6]
This protocol details the deacetylation of Ethyl 1-acetyl-1H-indazole-5-carboxylate to yield the target compound.
Materials:
-
Ethyl 1-acetyl-1H-indazole-5-carboxylate (starting material)
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
-
25% Ammonia solution
-
Chloroform
-
Hexane
Procedure:
-
The starting material, Ethyl 1-acetyl-1H-indazole-5-carboxylate, is dissolved in a mixed solvent system composed of concentrated hydrochloric acid (15 mL), water (15 mL), and ethanol (30 mL).[6]
-
The reaction mixture is stirred at room temperature for 4 hours.[6]
-
Upon completion of the reaction, the pH of the mixture is adjusted to be slightly basic using a 25% ammonia solution.[6]
-
The alkalized mixture is then extracted with chloroform.[6]
-
The organic phases from the extraction are combined.
-
The combined organic phase is purified by crystallization using hexane.[6]
-
The resulting crystals are collected by filtration and dried to yield this compound as a light brown powder.[6]
Applications in Research and Drug Development
Indazole derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[7] this compound serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules.[4]
Key Research Applications:
-
Pharmaceutical Development: It is a crucial intermediate for creating novel anti-cancer and anti-inflammatory agents.[3][4]
-
Organic Synthesis: Its structure allows for diverse chemical modifications, making it a valuable component in the synthesis of complex organic molecules.[3][4]
-
Biological Research: Used in studies to investigate the mechanisms of action of various indazole derivatives, contributing to the understanding of their therapeutic potential.[4]
-
Material Science: The unique chemical structure is being explored for the development of novel materials such as polymers and coatings.[4]
Logical Workflow for Synthesis
The following diagram illustrates the synthetic pathway described in the experimental protocol, highlighting the transformation from the starting material to the final product.
Synthesis workflow for this compound.
References
- 1. This compound | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 192944-51-7 [sigmaaldrich.com]
- 3. Cas 192944-51-7,this compound | lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 192944-51-7 [chemicalbook.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of Ethyl 1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-indazole-5-carboxylate is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development. The compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory drug discovery.[3][4]
Core Data Presentation
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 192944-51-7 |
| Appearance | White to yellow or light brown solid/powder |
| Melting Point | 122-124 °C |
| Boiling Point | 353.9 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |
Experimental Protocols
A reliable method for the synthesis of this compound involves the deacetylation of its N-acetylated precursor. The following protocol is adapted from established literature.
Synthesis of this compound from Ethyl 1-acetyl-1H-indazole-5-carboxylate
-
Materials:
-
Ethyl 1-acetyl-1H-indazole-5-carboxylate (starting material)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethanol (EtOH)
-
25% Ammonia solution (NH₃)
-
Chloroform (CHCl₃)
-
Hexane
-
-
Procedure:
-
Dissolve the starting material, Ethyl 1-acetyl-1H-indazole-5-carboxylate, in a mixed solvent system composed of 15 mL of concentrated hydrochloric acid, 15 mL of water, and 30 mL of ethanol.
-
Stir the resulting solution at room temperature for 4 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully adjust the pH of the mixture to a slightly basic level using a 25% ammonia solution.
-
Extract the product from the aqueous mixture using chloroform.
-
Combine the organic phases and purify the crude product by crystallization from hexane.
-
Collect the resulting crystals by filtration and dry them thoroughly to yield Ethyl 5-indazolecarboxylate as a light brown powder.
-
Potential Biological Signaling Pathways
While specific studies detailing the signaling pathways directly modulated by this compound are limited, the broader class of indazole derivatives has been extensively studied, revealing significant interactions with key biological targets. Indazoles are known to exhibit anti-inflammatory and anti-cancer properties by inhibiting various protein kinases and inflammatory mediators.
The anti-inflammatory effects of simple indazole derivatives have been attributed to the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5] In the context of oncology, numerous indazole-containing compounds have been developed as potent inhibitors of receptor tyrosine kinases that are crucial for tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7]
The diagram below illustrates a generalized workflow for the synthesis of this compound.
Caption: Synthesis Workflow of this compound.
The following diagram illustrates the potential signaling pathways targeted by indazole derivatives, leading to their anti-inflammatory and anti-cancer effects.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. lookchem.com [lookchem.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability Profiles of Ethyl 1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 1H-indazole-5-carboxylate, a key intermediate in pharmaceutical research.[1] The information herein is intended to support researchers and professionals in drug development by providing essential data and standardized experimental protocols.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂.[2] It is recognized for its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 190.20 g/mol | [2][3][4] |
| CAS Number | 192944-51-7 | [1][2][3] |
| Appearance | White to yellow solid/powder to crystal | [1][3][5] |
| Melting Point | 122-124 °C | [3][5] |
| Boiling Point | 353.9 °C at 760 mmHg (Predicted) | [3][5] |
| Density | 1.272 g/cm³ (Predicted) | [3][5] |
| pKa | 12.81 ± 0.40 (Predicted) | [3][5] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its qualitative solubility in various organic solvents is known.[3] The solubility of a compound is a critical factor in its formulation and delivery.[6]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
To obtain quantitative solubility data, standardized experimental protocols such as the shake-flask method for thermodynamic solubility or turbidimetric assays for kinetic solubility are recommended.[7][8]
This method determines the thermodynamic solubility of a compound at equilibrium.[7]
-
Preparation: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed container. The excess solid should be visible.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10]
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy over time.[11] this compound is reported to be stable under normal conditions.[12] However, it is incompatible with strong oxidizing agents.[12] For drug development purposes, a comprehensive stability study is required.
Table 3: Recommended Storage and Stability Information
| Condition | Recommendation/Observation | Reference |
| Storage Temperature | Room temperature or 0-8 °C | [1][3][13] |
| Atmosphere | Inert atmosphere | [3][13] |
| Incompatibilities | Strong oxidizing agents | [12] |
| Stability | Stable under normal conditions | [12] |
The following protocol is based on general guidelines for stability testing of APIs.[11][14][15]
-
Batch Selection: Use at least two to three primary batches of this compound for the study.[11][14]
-
Container Closure System: The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[11][15]
-
Storage Conditions: Store the batches under various conditions as per ICH guidelines:
-
Testing Frequency:
-
Attributes to Test: The stability-indicating attributes to be tested should include:
-
Physical: Appearance, color.
-
Chemical: Purity (by HPLC), identification, presence of degradation products.
-
-
Evaluation: A "significant change" is defined as a failure to meet the specification.[11] Stress testing (e.g., exposure to high heat, humidity, light, and different pH solutions) should also be performed to identify potential degradation pathways.[15]
Caption: Workflow for API Stability Testing.
Role in Drug Discovery
This compound is a crucial building block in medicinal chemistry.[1] Its indazole core is a privileged scaffold, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[16] This makes it a valuable starting point for the synthesis of novel drug candidates.
Caption: Role of Indazole Scaffolds in Drug Discovery.
Conclusion
This technical guide provides foundational information on the solubility and stability of this compound. While qualitative data indicates its solubility in common organic solvents and stability under standard conditions, quantitative and long-term stability data should be generated using the detailed experimental protocols provided. Understanding these core properties is essential for the successful development of new pharmaceutical agents derived from this versatile chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H10N2O2 | CID 1501980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 192944-51-7,this compound | lookchem [lookchem.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 192944-51-7 [amp.chemicalbook.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. Ethyl 7-hydroxy-1h-indazole-5-carboxylate [synhet.com]
- 11. fdaghana.gov.gh [fdaghana.gov.gh]
- 12. fishersci.com [fishersci.com]
- 13. This compound | 192944-51-7 [sigmaaldrich.com]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. qlaboratories.com [qlaboratories.com]
- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and discovery of indazole derivatives
An In-Depth Technical Guide to the Synthesis and Discovery of Indazole Derivatives
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique structural and electronic properties, including its ability to act as a bioisosteric replacement for moieties like indoles and phenols, have cemented its importance in modern drug discovery.[4][5][6][7] This guide provides an in-depth exploration of the synthesis and discovery of indazole derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind synthetic choices, from classical cyclization strategies to modern transition-metal-catalyzed reactions, and illustrate their application through the lens of prominent indazole-containing drugs such as Pazopanib, Axitinib, Niraparib, and Granisetron. The narrative is grounded in authoritative references, detailed experimental protocols, and visual workflows to provide a comprehensive and field-proven resource.
The Indazole Core: A Foundation of Versatility
The indazole, or benzopyrazole, ring system is an aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[2] Its significance in drug design is multifaceted. The presence of two nitrogen atoms provides hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.[7]
A key characteristic of the indazole scaffold is its existence in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2] The position of the proton on the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and its interaction with protein targets. This tautomerism is a critical consideration in both synthesis, where regioselectivity of N-substitution is paramount, and in drug design, where the orientation of the hydrogen bond donor can determine binding affinity.[2]
Caption: The two primary tautomeric forms of the indazole scaffold.
Core Synthesis Strategies: From Classical to Contemporary
The construction of the indazole nucleus is a foundational step. The choice of synthetic route is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials.[8]
Classical Indazole Syntheses
These methods, while foundational, often rely on harsh reaction conditions.
-
Jacobson Indazole Synthesis: A traditional method that typically involves the cyclization of N-nitroso derivatives of o-toluidines.[9][10] While historically significant, its use of strongly acidic conditions and the generation of nitrous gases limit its modern applicability.[9]
-
Cadogan-Sundberg Reductive Cyclization: This approach involves the deoxygenation and subsequent cyclization of o-nitroarenes, often using trivalent phosphorus compounds like triethyl phosphite.[9][11] It provides a pathway to the indazole core from readily available nitro-substituted starting materials.
-
Hydrazine Condensation: A straightforward approach involves the condensation of hydrazine derivatives with precursors like 2-halobenzaldehydes or 2-hydroxybenzaldehydes.[12] This method is conceptually simple but can be limited by the toxicity of hydrazine and potential side reactions.
Modern Synthetic Methodologies
Contemporary methods offer milder conditions, improved yields, and broader substrate scope, making them more suitable for complex molecule synthesis in drug discovery.[9]
-
Transition Metal-Catalyzed Cyclizations: Palladium and copper catalysts are central to many modern indazole syntheses. These reactions often involve intramolecular C-N or N-N bond formation. For instance, Pd-catalyzed cross-coupling of 2-bromobenzaldehyde with a hydrazone, followed by acid-catalyzed cyclization, is an efficient route.[3] Similarly, copper-catalyzed reactions of 2-bromobenzaldehydes with primary amines and sodium azide enable one-pot, three-component synthesis of 2H-indazoles.[3]
-
Oxidative C-N Bond Formation: Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the oxidative cyclization of readily accessible arylhydrazones to form 1H-indazoles under metal-free conditions.[1][3] This approach is valued for its mild conditions and good functional group compatibility.[1]
-
C-H Functionalization and Amidation: Rhodium(III)/Copper(II) co-catalyzed systems can achieve C-H amidation and subsequent N-N bond formation from arylimidates and organoazides.[3] These methods are highly efficient and atom-economical, utilizing O₂ as the terminal oxidant.[3]
Caption: Comparison of classical and modern indazole synthesis workflows.
Synthesis Efficiency Comparison
The choice of a synthetic route is a critical decision based on a trade-off between various factors.[8]
| Method Type | Key Reagents | Conditions | Typical Yields | Scope & Limitations |
| Classical (e.g., Jacobson) | NaNO₂, Strong Acids | Harsh, Acidic | Moderate | Limited functional group tolerance; uses hazardous reagents.[9] |
| Classical (e.g., Cadogan) | P(OEt)₃, Heat | High Temp. | Good | Requires nitro-substituted precursors.[9][11] |
| Modern (PIFA Oxidation) | PIFA | Mild, Metal-Free | Good to Excellent | Broad substrate scope, green approach.[1][3] |
| Modern (Pd/Cu Catalysis) | Pd or Cu Catalyst, Ligands | Mild to Moderate | Good to Excellent | Excellent functional group tolerance; catalyst cost can be a factor.[3] |
Indazole Derivatives in Drug Discovery: Case Studies
The versatility of the indazole scaffold is best illustrated by its presence in several FDA-approved drugs. The synthesis of these complex molecules highlights the practical application of the strategies discussed above.
Pazopanib (Votrient®)
Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Its synthesis is a prime example of building a complex drug molecule around a pre-formed indazole core.
The innovator's synthesis typically starts with 3-methyl-6-nitro-1H-indazole.[13][14] The key steps involve:
-
Regioselective N-methylation: Methylation of the indazole core, often yielding the desired 2,3-dimethyl-2H-indazole isomer.[15]
-
Nitro Group Reduction: Conversion of the nitro group to an amine, creating a handle for further coupling.
-
Pyrimidine Coupling: Nucleophilic aromatic substitution between the indazolyl amine and a dichloropyrimidine derivative.[13]
-
Final Side-Chain Addition: A final coupling reaction with 5-amino-2-methylbenzenesulfonamide to install the sulfonamide side chain and complete the molecule.[14]
Caption: Simplified synthetic workflow for the anticancer drug Pazopanib.
Axitinib (Inlyta®)
Axitinib is another potent tyrosine kinase inhibitor targeting VEGF receptors, used for advanced renal cell carcinoma.[16][17] The manufacturing process for Axitinib has evolved to optimize key palladium-catalyzed coupling reactions.[16] A second-generation synthesis delivers the API in a 50% overall yield.[16]
Key transformations in its synthesis include:
-
Migita Coupling: A palladium-catalyzed S-arylation to form a key C-S bond.[16]
-
Heck Reaction: A palladium-catalyzed C-C bond-forming reaction to install the vinyl-pyridine side chain.[16] The process was optimized by in-situ acylation of the indazole nitrogen to facilitate the oxidative addition step.[16]
Niraparib (Zejula®)
Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[1][2] Its synthesis showcases a highly efficient, regioselective late-stage C-N bond formation. A key step is the copper-catalyzed N-arylation of an indazole with a complex 3-aryl-piperidine fragment, which proceeds in high yield.[18][19] This strategy avoids issues with regioselectivity often encountered in early-stage N-alkylation or N-arylation of the indazole core.
Granisetron (Kytril®)
Granisetron is a selective 5-HT₃ receptor antagonist used as an antiemetic to manage chemotherapy-induced nausea and vomiting.[2][20][21] Its structure consists of an indazole carboxamide linked to a bicyclic amine. The synthesis is a convergent process, primarily involving the coupling of two key intermediates:[20]
-
1-Methyl-indazole-3-carboxylic acid: The indazole-containing fragment.
-
endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine: The bicyclic amine portion.
The most common synthetic route involves activating the carboxylic acid (e.g., as an acyl chloride) and reacting it with the amine to form the final amide bond.[20][22]
The Indazole as a Bioisostere
A critical concept in medicinal chemistry is bioisosterism, where one functional group can be replaced by another while maintaining or improving biological activity. The indazole ring is an excellent bioisostere for other aromatic systems, particularly phenols and indoles.[3][7]
-
Phenol Replacement: Phenolic moieties in drug candidates are often susceptible to rapid phase II metabolism (glucuronidation), leading to poor pharmacokinetic properties.[6] Replacing a phenol with an indazole can block this metabolic pathway, improving bioavailability while preserving the crucial hydrogen-bonding interactions of the original hydroxyl group.[6][7]
-
Indole Replacement: Like indole, the 1H-indazole has an N-H group that can act as a hydrogen bond donor. However, the indazole also possesses a second nitrogen atom that can act as a hydrogen bond acceptor, potentially forming additional favorable interactions with a protein target and enhancing binding affinity.[7]
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Below are representative procedures for a modern, metal-free indazole synthesis and a key coupling step in the synthesis of a marketed drug.
Protocol 1: PIFA-Mediated Synthesis of 1H-Indazoles from Arylhydrazones
This protocol is adapted from methodologies that utilize [bis(trifluoroacetoxy)iodo]benzene (PIFA) for oxidative C-N bond formation.[1][3] It represents a metal-free, efficient approach to the indazole core.
Objective: To synthesize a substituted 1H-indazole from a corresponding arylhydrazone.
Materials:
-
Substituted Arylhydrazone (1.0 eq)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the arylhydrazone (1.0 mmol) in DCM (10 mL) at room temperature, add PIFA (1.2 mmol, 1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1H-indazole derivative.
Causality: The choice of PIFA as an oxidant is based on its ability to facilitate the intramolecular electrophilic amination of the aryl C-H bond under mild, metal-free conditions, offering high functional group tolerance.[1]
Protocol 2: Amide Coupling for Granisetron Synthesis
This protocol outlines the final amide bond formation, a common and critical step in the synthesis of Granisetron.[22]
Objective: To couple 1-methyl-indazole-3-carbonyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.
Materials:
-
1-Methyl-indazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution for salt formation
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under a nitrogen atmosphere, suspend 1-methyl-indazole-3-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2-3 hours until a clear solution is formed. Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-methyl-indazole-3-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath. Add the acyl chloride solution dropwise to the amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting materials.
-
Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Granisetron base by column chromatography or recrystallization.
-
For the hydrochloride salt, dissolve the purified base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of concentrated HCl. The salt typically precipitates and can be collected by filtration.[23]
Causality: This convergent approach is highly efficient. Converting the carboxylic acid to a more reactive acyl chloride allows the amide bond formation with the amine to proceed smoothly under basic conditions, where triethylamine acts as an acid scavenger.
Conclusion and Future Perspectives
The indazole scaffold is a cornerstone of modern medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities.[1][24][25] The evolution of synthetic methodologies from harsh classical procedures to elegant and efficient transition-metal-catalyzed and C-H activation strategies has dramatically expanded the chemical space accessible to researchers.[3] Future research will likely focus on developing even more sustainable and scalable synthetic routes, employing principles of green chemistry such as metal-free catalysis and the use of bio-based solvents.[3] As our understanding of complex biological pathways deepens, the rational design of novel indazole derivatives, guided by structure-based design and an appreciation for its utility as a versatile bioisostere, will continue to deliver the next generation of innovative therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ijsdr.org [ijsdr.org]
- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 13. rroij.com [rroij.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 23. Synthesis routes of 7-Hydroxygranisetron hydrochloride [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have positioned it as a cornerstone for the development of a multitude of biologically active molecules. This guide provides a comprehensive overview of the biological significance of the indazole core, with a focus on its role in the development of targeted therapeutics, particularly in oncology. We will delve into the quantitative analysis of its biological activity, detailed experimental protocols for its evaluation, and the key signaling pathways modulated by indazole-containing agents.
The Versatility of the Indazole Scaffold: A Gateway to Diverse Biological Activities
The indazole nucleus is a bioisostere of endogenous purines, enabling it to interact with a wide range of biological targets with high affinity and selectivity. This inherent characteristic has been exploited to design potent inhibitors of various enzyme families and modulators of receptor signaling. The diverse biological activities attributed to indazole derivatives include:
-
Anticancer: This is the most extensively explored therapeutic area for indazole-based compounds. Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core and have demonstrated significant clinical efficacy.[1][2] These agents primarily function as inhibitors of protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[1][2]
-
Anti-inflammatory: Indazole derivatives have shown promise as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and modulating the production of pro-inflammatory cytokines.[3][4]
-
Antimicrobial: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[5]
-
Neuroprotective: Emerging research suggests the potential of indazole derivatives in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease by modulating targets such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3).[6]
-
Other Therapeutic Areas: The therapeutic potential of indazoles extends to cardiovascular diseases, anti-HIV applications, and more, highlighting the broad applicability of this versatile scaffold.[7]
Quantitative Bioactivity Data of Indazole Derivatives
The potency of indazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki). The following tables summarize the in vitro bioactivity of representative indazole derivatives against key biological targets and cancer cell lines.
Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors
| Compound/Drug | Target Kinase | IC50/Ki (nM) | Reference |
| Axitinib | VEGFR1 | 0.1 | [1] |
| VEGFR2 | 0.2 | [1] | |
| VEGFR3 | 0.1-0.3 | [1] | |
| PDGFRβ | 1.6 | [1] | |
| c-Kit | 1.7 | [1] | |
| Pazopanib | VEGFR1 | 10 | [1] |
| VEGFR2 | 30 | [1] | |
| VEGFR3 | 47 | [1] | |
| PDGFRα/β | 84 | [1] | |
| c-Kit | 74 | [1] | |
| Niraparib | PARP-1 | 3.8 | |
| PARP-2 | 2.1 | ||
| Indazole Derivative 17 | Aurora A | 26 | [8] |
| Aurora B | 15 | [8] | |
| Indazole Derivative 21 | Aurora B | 31 | [8] |
| Indazole Derivative 30 | Aurora A | 85 | [8] |
| Compound 6i | VEGFR-2 | 24.5 | [9] |
Table 2: Anti-proliferative Activity of Indazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 2f | 4T1 | Breast Cancer | 0.23-1.15 | [10] |
| Compound 6e | CCRF-CEM | Leukemia | 0.901 | [9] |
| MOLT-4 | Leukemia | 0.525 | [9] | |
| CAKI-1 | Kidney Cancer | 0.992 | [9] | |
| Compound 6o | K562 | Leukemia | 5.15 | [11] |
| Compound C05 | IMR-32 | Neuroblastoma | 0.948 | [12] |
| MCF-7 | Breast Cancer | 0.979 | [12] | |
| H460 | Lung Cancer | 1.679 | [12] | |
| Compound 4f | MCF-7 | Breast Cancer | 1.629 | [13] |
| Compound 4i | A549 | Lung Cancer | 2.305 | [13] |
| Caco2 | Colorectal Cancer | 4.990 | [13] |
Key Signaling Pathways Targeted by Indazole Scaffolds
Indazole-based inhibitors often target critical nodes in signaling pathways that are dysregulated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGFR signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Indazole derivatives like Axitinib and Pazopanib are potent inhibitors of VEGFRs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Tautomeric Forms of Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] A critical and often overlooked aspect of indazole chemistry is its existence in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on the nitrogen atoms of the pyrazole ring significantly influences the molecule's physicochemical properties, including its electronic distribution, hydrogen bonding capacity, and steric profile. Consequently, the tautomeric equilibrium can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of indazole tautomerism essential for rational drug design and development.[2][3] This technical guide provides a comprehensive overview of the tautomeric forms of indazole compounds, including quantitative data on their relative stabilities, detailed experimental protocols for their characterization, and a discussion of their relevance in medicinal chemistry.
The Tautomeric Forms of Indazole
Indazole primarily exists as two annular tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is characterized by a benzenoid structure, while the 2H-tautomer possesses a quinonoid form.[4] Generally, the 1H-tautomer is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state.[2] The greater stability of the 1H-form is often attributed to its higher degree of aromaticity.[1]
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed and can be influenced by a variety of factors, including the electronic and steric nature of substituents on the indazole ring, the polarity of the solvent, temperature, and pH.[1][5] For instance, in less polar solvents, the 2H-tautomer of some 3-substituted indazoles can be stabilized by the formation of strong intramolecular hydrogen bonds.[5]
Caption: Factors influencing the indazole tautomeric equilibrium.
Quantitative Analysis of Tautomeric Equilibria
The relative stability of indazole tautomers has been investigated using both experimental and computational methods. The energy difference between the 1H and 2H tautomers of unsubstituted indazole is generally found to be in the range of 2-4 kcal/mol in favor of the 1H form in the gas phase.[6]
| Indazole Derivative | Method | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |
| Unsubstituted Indazole | MP2/6-31G** | Gas | 3.6 | [7] |
| Unsubstituted Indazole | B3LYP/6-311++G(d,p) | Gas | 3.46 | [7] |
| Unsubstituted Indazole | B3LYP/6-311++G(d,p) | Water | 3.79 | [7] |
Tautomer Ratios of Indazole Derivatives in Different Solvents
The ratio of tautomers in solution is highly dependent on the solvent. In many cases, the 1H-tautomer is predominant. However, for certain substituted indazoles, the 2H-tautomer can be significantly populated, particularly in non-polar solvents where intramolecular hydrogen bonding can stabilize this form.[5]
| Indazole Derivative | Solvent | Tautomer Ratio (1H:2H) | Method | Reference |
| 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione | Crystal | 69:31 | X-ray Diffraction | [5] |
| 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione | DMSO-d6 | 1H predominates | 1H NMR | [5] |
| 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione | CDCl3 or CD2Cl2 | 2H stabilized | 1H NMR | [5] |
| (E)-2-[(2H-indazol-3-yl)methylene]-2,3-dihydro-1H-inden-1-one | DMSO or Ethanol | Mixture of 1H and 2H | 1H NMR | [5] |
Experimental Protocols for Tautomer Analysis
The determination of tautomeric ratios in solution is most commonly achieved using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Caption: Workflow for experimental determination of tautomeric ratios.
Protocol 1: Determination of Tautomer Ratio by ¹H NMR Spectroscopy
Objective: To quantitatively determine the ratio of 1H- and 2H-indazole tautomers in solution.
Materials:
-
Indazole compound of interest
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the indazole compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and match the NMR probe for the ¹H nucleus.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width and acquisition time.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Fourier transform the FID.
-
Phase the spectrum and perform baseline correction.
-
-
Analysis:
-
Identify well-resolved signals that are characteristic of each tautomer. Protons in the vicinity of the N-H group, such as H3, often show distinct chemical shifts for the 1H- and 2H-isomers.
-
Integrate the characteristic signals for each tautomer.
-
Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents. For example, if a singlet corresponding to one proton of the 1H-tautomer has an integral of 0.8 and a singlet for one proton of the 2H-tautomer has an integral of 0.2, the tautomer ratio is 80:20 (1H:2H).
-
Protocol 2: Determination of Tautomeric Equilibrium Constant by UV-Vis Spectroscopy
Objective: To determine the tautomeric equilibrium constant (KT) by analyzing the UV-Vis absorption spectra in different solvents or at different pH values.
Materials:
-
Indazole compound of interest
-
A series of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water)
-
UV-grade solvents
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Buffer solutions of known pH (if studying pH dependence)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the indazole compound in a suitable solvent.
-
Prepare a series of dilute solutions of the indazole in different solvents or buffer solutions by transferring a known volume of the stock solution and diluting to a final known volume. The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Data Acquisition:
-
Record a baseline spectrum using the pure solvent or buffer as a blank.
-
Record the UV-Vis absorption spectrum for each of the prepared solutions.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the 1H- and 2H-tautomers. This may require deconvolution of overlapping bands if the spectra of the individual tautomers are not well-resolved.
-
The tautomeric equilibrium constant (KT = [2H-indazole]/[1H-indazole]) can be determined by analyzing the changes in absorbance at specific wavelengths as a function of solvent polarity or pH. This often involves methods such as the analysis of isosbestic points or by using the following equation if the molar absorptivities (ε) of the individual tautomers are known or can be estimated: KT = (A - ε1H * C * l) / (ε2H * C * l - A) where A is the measured absorbance at a specific wavelength, C is the total concentration, and l is the path length of the cuvette.
-
Relevance in Drug Development
The tautomeric state of an indazole-containing drug molecule can have a profound impact on its biological activity. The different electronic and steric properties of the 1H- and 2H-tautomers can lead to different binding affinities for the target protein. For example, one tautomer may be able to form a crucial hydrogen bond with the protein that the other cannot. Therefore, understanding and controlling the tautomeric equilibrium is a key consideration in the design and optimization of indazole-based drugs. By modifying the substitution pattern on the indazole ring, medicinal chemists can shift the tautomeric equilibrium to favor the more active tautomer, thereby improving the potency and selectivity of the drug candidate.
Conclusion
The tautomerism of indazole compounds is a fundamental aspect of their chemistry with significant implications for their application in drug discovery and development. The 1H- and 2H-tautomers exhibit distinct physicochemical properties that can influence their biological activity. A thorough understanding of the factors that govern the tautomeric equilibrium and the ability to accurately determine the tautomer ratios using techniques such as NMR and UV-Vis spectroscopy are crucial for the rational design of novel indazole-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the complexities of indazole tautomerism.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Introduction to indazole-containing heterocycles in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has ascended to the status of a "privileged scaffold" in the field of medicinal chemistry. Its distinct structural and electronic characteristics provide a versatile foundation for designing potent and selective ligands that can interact with a wide array of biological targets. This comprehensive guide explores the multifaceted nature of the indazole core, from its fundamental chemical properties and synthetic routes to its successful incorporation into a range of FDA-approved pharmaceuticals. This document delves into the critical structure-activity relationships that dictate the biological effects of indazole derivatives and furnishes detailed experimental protocols for their synthesis and subsequent biological evaluation. It is intended for professionals in research and drug development who seek a thorough understanding of the pivotal role indazoles play in contemporary drug discovery.
Introduction: The Privileged Indazole Core
Nitrogen-containing heterocycles are fundamental building blocks in the creation of pharmaceutical agents.[1] Among these, the indazole scaffold has attracted considerable interest due to its remarkable adaptability and wide spectrum of biological activities.[2] This bicyclic aromatic system is comprised of a benzene ring fused to a pyrazole ring and primarily exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][3]
Chemical Properties and Tautomerism of Indazole
The indazole nucleus is a 10 π-electron aromatic system, which imparts significant stability to the structure.[1] The positioning of the nitrogen atoms within the ring system governs the molecule's electronic distribution, its capacity for hydrogen bonding, and its overall chemical reactivity. The tautomeric balance between 1H- and 2H-indazoles is a crucial factor in both their synthesis and biological function, as the location of substituents on the nitrogen atoms can profoundly alter the molecule's interaction with its intended biological target.[1]
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Historical Perspective and Emergence in Medicinal Chemistry
The initial synthesis of indazole was documented by Emil Fischer in the latter part of the 19th century.[1] However, its significant potential in medicinal chemistry was not fully appreciated until much later. In recent decades, the indazole scaffold has been progressively integrated into drug candidates, owing to its capacity to mimic the structure of other vital heterocycles, such as indole, while presenting unique chemical characteristics.[2] This has culminated in the discovery of a multitude of indazole-containing compounds with a broad array of therapeutic uses.
Overview of Biological Activities
Indazole derivatives have exhibited a remarkable variety of biological functions, including:
-
Anticancer: A significant number of indazole-containing compounds act as potent inhibitors of various protein kinases, which are essential regulators of cellular growth and proliferation.[4]
-
Anti-inflammatory: Certain indazoles display anti-inflammatory effects, with some being developed into non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Antiemetic: The 5-HT3 receptor antagonist Granisetron, which features an indazole core, is utilized to avert the nausea and vomiting associated with chemotherapy.[5]
-
Antibacterial and Antifungal: Some indazole derivatives have demonstrated promising efficacy against a range of bacterial and fungal pathogens.[2]
-
Antiparasitic: The indazole scaffold is also under investigation for the creation of new therapeutic agents for parasitic diseases.[6]
Synthetic Strategies for Indazole-Containing Compounds
The synthesis of indazole derivatives has been a dynamic field of research, leading to the development of numerous methodologies for constructing this vital heterocyclic system.
Classical Synthetic Routes
The Fischer indole synthesis, when adapted for indazoles, represents a traditional method involving the cyclization of arylhydrazones. While historically important, this approach can be constrained by limitations in substrate applicability and regioselectivity.
Modern Synthetic Methodologies
More contemporary synthetic approaches provide enhanced efficiency, adaptability, and control over the final product.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become a formidable tool for synthesizing substituted indazoles, enabling the introduction of a diverse array of functional groups.
-
C-H Activation Strategies: The direct functionalization of C-H bonds on the indazole core offers a highly atom-economical route to crafting complex derivatives.
-
Multi-component Reactions: These reactions facilitate the rapid construction of intricate molecules from basic starting materials in a single step, granting efficient access to varied indazole libraries.
Caption: Overview of modern synthetic routes to indazoles.
Regioselective Synthesis of 1H- and 2H-Indazoles
A primary challenge in indazole synthesis is controlling the regioselectivity of N-alkylation. The selection of reaction conditions, particularly the base and solvent, can markedly influence the resulting ratio of 1H- to 2H-isomers.
Experimental Protocol: A Representative Synthesis of a 3-Aryl-1H-indazole Derivative
This protocol outlines a standard Suzuki-Miyaura cross-coupling reaction for the synthesis of a 3-aryl-1H-indazole.
Materials:
-
3-Iodo-1H-indazole
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-iodo-1H-indazole (1.0 eq) and arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K2CO3 (2.0 eq), PPh3 (0.1 eq), and Pd(OAc)2 (0.05 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography, using a hexane and ethyl acetate mixture as the eluent, to yield the desired 3-aryl-1H-indazole.
Indazoles in Action: Approved Drugs and Clinical Candidates
The adaptability of the indazole scaffold is underscored by the number of FDA-approved medications that incorporate this core structure.
Kinase Inhibitors: A Major Therapeutic Class
The indazole ring is a prevalent feature in many kinase inhibitors, where it frequently functions as a hinge-binding motif.[7]
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor employed in the treatment of renal cell carcinoma and soft tissue sarcoma.[3]
-
Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), indicated for the treatment of advanced renal cell carcinoma.[5]
-
Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), used for treating certain types of solid tumors.[3]
Other Therapeutic Areas
-
Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[3]
-
Benzydamine: A locally acting nonsteroidal anti-inflammatory drug possessing anesthetic and analgesic properties.[2]
-
Granisetron: A serotonin 5-HT3 receptor antagonist utilized as an antiemetic to manage nausea and vomiting following chemotherapy and radiation therapy.[5]
Tabular Summary of Indazole-Containing Drugs
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |
| Pazopanib | Votrient® | Oncology | Multi-targeted Tyrosine Kinase Inhibitor |
| Axitinib | Inlyta® | Oncology | VEGFR Inhibitor |
| Entrectinib | Rozlytrek® | Oncology | TRK, ROS1, and ALK Inhibitor |
| Niraparib | Zejula® | Oncology | PARP Inhibitor |
| Benzydamine | - | Anti-inflammatory | NSAID |
| Granisetron | - | Antiemetic | 5-HT3 Receptor Antagonist |
Structure-Activity Relationship (SAR) Studies of Indazole Derivatives
A thorough understanding of the SAR of indazole derivatives is essential for the rational design of new and improved drug candidates.
Key Structural Modifications and Their Impact on Biological Activity
-
Substitution at the N1 and N2 Positions: The nature of the substituent on the indazole nitrogen can markedly affect the compound's potency, selectivity, and pharmacokinetic profile.[8]
-
Functionalization of the C3 Position: The C3 position is a frequent site for modification, and the introduction of various functional groups at this location can have a substantial impact on biological activity.[7]
-
Modifications on the Benzenoid Ring: Substitutions on the benzene portion of the indazole core can be employed to fine-tune the molecule's electronic properties and steric profile, thereby enhancing target engagement.[4]
Caption: Key positions on the indazole scaffold for SAR studies.
Case Study: SAR of Indazole-Based Kinase Inhibitors
In the context of kinase inhibitors, the indazole core often establishes hydrogen bonds with the hinge region of the kinase. The substituents at the C3 and N1 positions typically occupy the hydrophobic pockets of the ATP-binding site, and their optimization is paramount for achieving high potency and selectivity.[4]
Bioanalytical Methodologies for Indazole-Containing Compounds
In Vitro Assays for Biological Evaluation
-
Kinase Inhibition Assays: These assays are employed to ascertain the potency of indazole derivatives as kinase inhibitors. They generally measure the inhibition of the phosphorylation of a substrate by a specific kinase.
-
Cell Proliferation Assays: These assays are utilized to evaluate the cytotoxic or cytostatic effects of indazole compounds on cancer cell lines.
Experimental Protocol: A General Kinase Inhibition Assay (e.g., using ADP-Glo™)
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Indazole compound (inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the indazole compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, combine the kinase, substrate, and ATP in a buffer solution.
-
Add the indazole compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature for the kinase for a designated period (e.g., 60 minutes).
-
Terminate the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to facilitate the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent to convert the newly formed ATP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value of the indazole compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Future Perspectives and Emerging Opportunities
Novel Biological Targets for Indazole Scaffolds
While kinase inhibition continues to be a primary focus, the indazole scaffold is being investigated for its potential to modulate other biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in epigenetic regulation.
Advancements in Synthesis and Lead Optimization
The advent of new synthetic methodologies, such as photoredox catalysis and flow chemistry, is anticipated to further expedite the discovery of novel indazole-containing compounds. Furthermore, the application of computational methods, including molecular docking and artificial intelligence, will assume an increasingly significant role in the design and optimization of indazole-based drug candidates.
Challenges and a Look to the Future
Despite notable successes, challenges persist in the development of indazole-containing drugs, encompassing issues related to selectivity, drug resistance, and off-target effects. Nevertheless, the ongoing exploration of the chemical space surrounding the indazole scaffold, in conjunction with a more profound understanding of its interactions with biological targets, holds immense promise for the future of medicine.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Recent Development of Heterocyclic Compounds with Indazole Moiety as Potential Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
The Indazole-5-Carboxylate Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole-5-carboxylate core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique structural and electronic properties allow it to serve as a key pharmacophore in the design of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides a comprehensive overview of ethyl 1H-indazole-5-carboxylate, its synthesis, and its role as a foundational element in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid with a melting point of 122-124°C. It is soluble in various organic solvents, making it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 192944-51-7 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Melting Point | 122-124°C[1] |
| Boiling Point | 353.9±15.0 °C (Predicted) |
| Density | 1.272±0.06 g/cm³ (Predicted) |
| Appearance | White to yellow powder |
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of its N-acetylated precursor, ethyl 1-acetyl-1H-indazole-5-carboxylate.
Experimental Protocol: Synthesis of this compound [1]
-
Starting Material: Ethyl 1-acetyl-1H-indazole-5-carboxylate.
-
Reagents: Concentrated hydrochloric acid, water, ethanol, 25% ammonia solution, chloroform, hexane.
-
Procedure:
-
Dissolve ethyl 1-acetyl-1H-indazole-5-carboxylate in a mixed solvent of concentrated hydrochloric acid, water, and ethanol.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After completion of the reaction (monitored by TLC), adjust the pH of the mixture to slightly basic using a 25% ammonia solution.
-
Extract the product with chloroform.
-
Combine the organic phases and purify by crystallization from hexane.
-
Collect the resulting crystals by filtration and dry to yield this compound.
-
The Indazole-5-Carboxylate Pharmacophore in Drug Design
The indazole-5-carboxylate moiety serves as a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. Its rigid bicyclic structure provides a well-defined scaffold for the orientation of functional groups, enabling high-affinity and selective binding. This has led to its incorporation into a variety of inhibitors targeting key enzymes in disease pathways.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The indazole-5-carboxamide scaffold is a key feature of several potent PARP inhibitors, including the FDA-approved drug Niraparib.
Table 2: In Vitro Activity of Indazole-5-Carboxamide-Based PARP Inhibitors
| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Proliferation CC₅₀ (nM) (BRCA-1 deficient cells) | Reference |
| Niraparib (MK-4827) | 3.8 | 2.1 | 10-100 | [2][3] |
| Compound 5 | 6,800 | - | - | [4] |
PARP-1 Signaling Pathway in DNA Single-Strand Break Repair
Kinase Inhibitors (VEGFR-2 and EGFR)
The indazole scaffold is a key component of several multi-kinase inhibitors that target receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.
Table 3: In Vitro Activity of Indazole-Based Kinase Inhibitors
| Compound | Target(s) | IC₅₀ (nM) | Reference |
| 8g | VEGFR-2, EGFR | 16 (VEGFR-2), 71 (EGFR) | [5] |
| 8h | VEGFR-2, EGFR | 12 (VEGFR-2), 68 (EGFR) | [5] |
| 12b | VEGFR-2 | 5.4 | [6] |
| 12c | VEGFR-2 | 5.6 | [6] |
| 12e | VEGFR-2 | 7 | [6] |
| Compound 30 | VEGFR-2 | 1.24 | [7] |
VEGFR-2 Signaling Pathway in Angiogenesis
Monoamine Oxidase B (MAO-B) Inhibitors
Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. Indazole-5-carboxamides have been developed as highly potent and selective reversible inhibitors of MAO-B.
Table 4: In Vitro Activity of Indazole-5-carboxamide-Based MAO-B Inhibitors
| Compound | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | Selectivity Index (A/B) | Ki (nM) | Reference |
| 38a (PSB-1491) | 0.386 | >10,000 | >25,000 | - | [8] |
| 30 (PSB-1434) | 1.59 | >10,000 | >6,000 | - | [8] |
| NTZ-1091 | 0.39 | >10,000 | 25,641 | 0.17 | [9] |
| NTZ-1441 | 0.66 | ≥10,000 | ≥15,151 | 0.29 | [9] |
Mechanism of MAO-B Inhibition
Experimental Workflows
The discovery and development of drugs based on the this compound scaffold follows a well-defined workflow, from initial synthesis to preclinical evaluation.
Drug Discovery Workflow for Kinase Inhibitors
Experimental Protocol: MTT Cell Proliferation Assay [10][11]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole-based compounds for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental Protocol: In Vivo Xenograft Tumor Model [5][12][13]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice for tumor formation and growth.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the indazole-based compound (and vehicle control) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
This compound is a highly valuable and versatile scaffold in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility, combined with the ability of its derivatives to potently and selectively modulate the activity of key biological targets, have solidified its status as a privileged pharmacophore. The successful development of drugs like Niraparib and the continued exploration of indazole-based compounds as inhibitors of kinases and other enzymes underscore the significant potential of this chemical core in the ongoing quest for novel and effective therapies for a range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the power of the indazole-5-carboxylate scaffold in their own discovery efforts.
References
- 1. ijpbs.com [ijpbs.com]
- 2. atcc.org [atcc.org]
- 3. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl 1H-indazole-5-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a three-step sequence starting from commercially available 4-amino-3-methylbenzoic acid.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a reliable three-step process:
-
Esterification: The synthesis commences with the Fischer esterification of 4-amino-3-methylbenzoic acid to produce Ethyl 4-amino-3-methylbenzoate. This step is crucial for introducing the ethyl ester functionality.
-
Diazotization: The resulting Ethyl 4-amino-3-methylbenzoate undergoes diazotization of the primary aromatic amine group to form a reactive diazonium salt intermediate.
-
Intramolecular Cyclization: The unstable diazonium salt is not isolated but is immediately subjected to conditions that promote intramolecular cyclization, leading to the formation of the stable indazole ring system of the target compound, this compound.
This synthetic route is advantageous due to the accessibility of the starting materials and the well-established nature of the chemical transformations involved.
Experimental Workflow
Figure 1. Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-amino-3-methylbenzoate
This protocol is adapted from established Fischer esterification procedures.
Materials and Reagents:
-
4-Amino-3-methylbenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-methylbenzoic acid (1.0 eq).
-
Add absolute ethanol in a sufficient volume to dissolve the starting material upon heating (e.g., 10-15 mL per gram of carboxylic acid).
-
Stir the mixture and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 4-amino-3-methylbenzoate as a solid.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Typical Yield | 77-84% | [1] |
| Melting Point | 75-78 °C | [1] |
Step 2 & 3: Diazotization and Intramolecular Cyclization to this compound
This protocol combines the diazotization of the amino ester and the subsequent in situ cyclization.
Materials and Reagents:
-
Ethyl 4-amino-3-methylbenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve Ethyl 4-amino-3-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of the amino ester. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
To induce cyclization, slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C. The evolution of nitrogen gas may be observed. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically 1-2 hours of heating), cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data (Steps 2 & 3):
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | White to off-white solid | |
| Expected Yield | Moderate to good | Estimated based on similar reactions |
Characterization Data for this compound
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the indazole ring, the ethyl group (a quartet and a triplet), and the N-H proton of the indazole. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the indazole ring, and the carbons of the ethyl group. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C stretches. |
| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight of the product (m/z = 190.20). |
Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent used for analysis. It is recommended to compare the obtained data with literature values for confirmation.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids and other corrosive reagents should be handled with extreme care.
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used in solution without isolation.
-
Appropriate waste disposal procedures should be followed for all chemical waste.
These detailed notes and protocols provide a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the procedures based on their specific laboratory conditions and available equipment.
References
Application Notes and Protocols: Ethyl 1H-indazole-5-carboxylate as a Versatile Building Block in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1H-indazole-5-carboxylate is a key heterocyclic building block in the field of medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] The indazole scaffold is a privileged structure, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This unique characteristic has led to its incorporation into numerous kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical mediators of tumor angiogenesis and cell proliferation.[1][2]
These application notes provide detailed protocols for the utilization of this compound in the synthesis of a model kinase inhibitor, N-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-indazole-5-carboxamide. This exemplar synthesis showcases key transformations such as ester hydrolysis, amide bond formation, and Suzuki coupling, providing a practical guide for researchers in the field.
Synthetic Applications
This compound serves as a versatile starting material for a variety of synthetic transformations, enabling the introduction of diverse functionalities at several key positions of the indazole ring. The primary reaction handles include the carboxylate group at the C5 position and the nitrogen atoms of the pyrazole ring.
Key Synthetic Transformations:
-
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a crucial intermediate for the formation of amides and other derivatives.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a wide range of amines to generate a library of indazole-5-carboxamides, a common feature in many kinase inhibitors.
-
N-Alkylation/Arylation: The nitrogen atoms of the indazole ring can be selectively alkylated or arylated to explore structure-activity relationships (SAR) and modulate the physicochemical properties of the molecule.
-
Halogenation and Cross-Coupling: Introduction of a halogen, typically at the C3 position, allows for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties.
Experimental Protocols
This section details the multi-step synthesis of a model kinase inhibitor, N-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-indazole-5-carboxamide, starting from this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for the preparation of a model kinase inhibitor.
Step 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 2M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1H-indazole-5-carboxylic acid.
Step 2: Amide Coupling to form N-(4-fluorophenyl)-1H-indazole-5-carboxamide
This protocol details the formation of the amide bond using HATU as the coupling agent.
Materials:
-
1H-Indazole-5-carboxylic acid
-
4-fluoroaniline
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add 4-fluoroaniline (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion and continue to stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield N-(4-fluorophenyl)-1H-indazole-5-carboxamide.
Step 3: Bromination of N-(4-fluorophenyl)-1H-indazole-5-carboxamide
This protocol describes the regioselective bromination at the C3 position of the indazole ring.
Materials:
-
N-(4-fluorophenyl)-1H-indazole-5-carboxamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water (H₂O)
Procedure:
-
Dissolve N-(4-fluorophenyl)-1H-indazole-5-carboxamide (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 3-Bromo-N-(4-fluorophenyl)-1H-indazole-5-carboxamide.
Step 4: Suzuki Coupling to form N-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-indazole-5-carboxamide
This protocol details the palladium-catalyzed Suzuki coupling to introduce the pyridine moiety.
Materials:
-
3-Bromo-N-(4-fluorophenyl)-1H-indazole-5-carboxamide
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a reaction vessel, combine 3-Bromo-N-(4-fluorophenyl)-1H-indazole-5-carboxamide (1.0 eq), pyridine-4-boronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to afford the final product, N-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-indazole-5-carboxamide.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of N-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-indazole-5-carboxamide
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Hydrolysis | NaOH | EtOH/H₂O | Reflux | 3 | ~95 |
| 2 | Amide Coupling | 4-fluoroaniline, HATU, DIPEA | DMF | RT | 5 | ~85 |
| 3 | Bromination | NBS | MeCN | RT | 14 | ~90 |
| 4 | Suzuki Coupling | Pyridine-4-boronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 95 | 10 | ~75 |
Table 2: Characterization Data for Key Compounds
| Compound | Molecular Formula | MW | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | MS (ESI) m/z |
| 1H-Indazole-5-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 13.31 (s, 1H), 8.35 (s, 1H), 8.12 (d, J=8.7 Hz, 1H), 7.89 (dd, J=8.7, 1.6 Hz, 1H), 7.61 (d, J=8.7 Hz, 1H) | 168.2, 141.5, 135.0, 128.2, 125.1, 123.9, 121.8, 110.9 | 163.0 [M+H]⁺ |
| N-(4-fluorophenyl)-1H-indazole-5-carboxamide | C₁₄H₁₀FN₃O | 255.25 | 13.45 (s, 1H), 10.35 (s, 1H), 8.45 (s, 1H), 8.18 (d, J=8.7 Hz, 1H), 7.95 (dd, J=8.7, 1.7 Hz, 1H), 7.82-7.75 (m, 2H), 7.65 (d, J=8.7 Hz, 1H), 7.25-7.18 (m, 2H) | 165.4, 159.8 (d, J=241.2 Hz), 141.2, 136.5, 135.2, 127.8, 125.3, 123.7, 122.3 (d, J=7.8 Hz), 121.5, 115.6 (d, J=22.3 Hz), 110.8 | 256.1 [M+H]⁺ |
| 3-(Pyridin-4-yl)-1H-indazole-5-carboxamide | C₁₃H₁₀N₄O | 238.24 | 13.5 (br s, 1H), 8.71 (d, J=6.0 Hz, 2H), 8.51 (s, 1H), 8.21 (d, J=8.7 Hz, 1H), 8.01 (d, J=6.0 Hz, 2H), 7.95 (dd, J=8.7, 1.7 Hz, 1H), 7.81 (br s, 1H), 7.69 (d, J=8.7 Hz, 1H), 7.25 (br s, 1H) | 168.5, 150.8, 142.1, 140.9, 139.8, 128.1, 125.4, 124.2, 122.0, 121.7, 111.2 | 239.1 [M+H]⁺ |
Note: Spectroscopic data is representative and may vary slightly based on experimental conditions and instrumentation.
Signaling Pathway Visualization
The indazole scaffold is a common pharmacophore in inhibitors targeting the ATP-binding site of kinases. The synthesized model compound, by incorporating structural features known to interact with the kinase hinge region and surrounding hydrophobic pockets, is designed to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
EGFR Signaling Pathway
Caption: Key downstream pathways of EGFR signaling in cell growth.
References
- 1. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 1H-indazole-5-carboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-indazole-5-carboxylate is a versatile bicyclic heteroaromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its rigid indazole core is a recognized pharmacophore found in numerous compounds targeting key proteins in various disease pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase inhibitors and other potential therapeutic agents.
Application 1: Synthesis of Indazole-5-carboxamide Derivatives as Kinase Inhibitors
The indazole scaffold is a prominent feature in many approved and investigational kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These kinases are critical regulators of angiogenesis and cell proliferation, making them important targets in oncology. The general workflow for synthesizing indazole-5-carboxamide derivatives from this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Experimental Workflow: From Ester to Bioactive Amide
Caption: Synthetic and evaluation workflow for indazole-5-carboxamide derivatives.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the carboxylic acid, a necessary precursor for amide bond formation.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-5-carboxylic acid.
Protocol 2: Amide Coupling of 1H-Indazole-5-carboxylic Acid
This protocol details the formation of the amide bond using HATU, a highly efficient coupling reagent.
Materials:
-
1H-Indazole-5-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired indazole-5-carboxamide derivative.
Application 2: Indazole Derivatives as PARP Inhibitors
Derivatives of the indazole scaffold have shown potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality and tumor cell death.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.
Application 3: Targeting the VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Indazole-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting these downstream effects.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various indazole-5-carboxamide derivatives, demonstrating the potential of this scaffold in drug discovery.
Table 1: Indazole-5-carboxamides as Monoamine Oxidase B (MAO-B) Inhibitors
| Compound ID | R Group (at carboxamide) | IC₅₀ (nM) for human MAO-B | Selectivity vs. MAO-A (fold) |
|---|---|---|---|
| 30 | 3,4-difluorophenyl | 1.59 | >6000 |
| 38a | 3,4-dichlorophenyl (N-methylated indazole) | 0.386 | >25000 |
| 58 | (E)-N-(3,4-dichlorophenyl)methanimine | 0.612 | >16000 |
Data sourced from PubMed.[2]
Table 2: Indazole-3-carboxamides as CRAC Channel Blockers
| Compound ID | R Group (at carboxamide) | % Inhibition of Ca²⁺ Influx at 30 µM | IC₅₀ (µM) |
|---|---|---|---|
| 12d | 2,4-dichlorobenzyl | Not Reported | <1 |
| 15b | 3,5-difluoro-4-pyridyl (5-fused pyrazole) | Not Reported | 0.65 |
| 15h | 3,5-difluoro-4-pyridyl (7-fused pyrazole) | Not Reported | ~13 |
Note: Data for indazole-3-carboxamides are presented as structurally related examples. Data sourced from NIH.[3]
Conclusion
This compound is a valuable and readily available starting material for the synthesis of diverse and potent bioactive compounds. The straightforward conversion to indazole-5-carboxamides allows for extensive structure-activity relationship (SAR) studies by varying the amine component. The demonstrated efficacy of indazole derivatives as kinase inhibitors, PARP inhibitors, and modulators of other important biological targets underscores the importance of this scaffold in modern pharmaceutical development. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethyl 1H-indazole-5-carboxylate in the Development of Potent Anti-Cancer Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-indazole-5-carboxylate is a pivotal heterocyclic building block in the design and synthesis of novel anti-cancer agents. Its rigid bicyclic structure provides a versatile scaffold for the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The indazole nucleus can be strategically functionalized to interact with the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways crucial for tumor growth, proliferation, and angiogenesis. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key targets in oncology.
Key Intermediate: this compound
This compound serves as a readily available starting material for the elaboration into more complex and biologically active molecules.[1][2] Its ester functionality allows for straightforward hydrolysis to the corresponding carboxylic acid, which can then undergo a variety of chemical transformations, including amidation and functional group interconversions, to generate a library of indazole-based compounds for screening and optimization.
Synthetic Pathway to Dual VEGFR-2/EGFR Inhibitors
A general synthetic strategy to access potent 5-ethylsulfonyl-indazole-3-carboxamide derivatives, which have demonstrated significant inhibitory activity against both VEGFR-2 and EGFR, commences with this compound.[1] The overall synthetic workflow is depicted below.
Caption: Synthetic workflow from this compound.
Quantitative Data Summary
The synthesized 5-ethylsulfonyl-indazole-3-carboxamide derivatives exhibit potent inhibitory activity against VEGFR-2 and EGFR, as well as significant anti-proliferative effects on various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Target | IC50 (nM)[1] | Cancer Cell Line | IC50 (nM)[1] |
| 8g | VEGFR-2 | 16 | HCT-116 (Colon) | 24 |
| EGFR | 71 | MCF-7 (Breast) | 28 | |
| 8h | VEGFR-2 | 12 | HCT-116 (Colon) | 23 |
| EGFR | 68 | MCF-7 (Breast) | 25 | |
| Sorafenib | VEGFR-2 | 90 | - | - |
| Erlotinib | EGFR | 50 | - | - |
Mechanism of Action: Dual Inhibition of VEGFR-2 and EGFR Signaling
The anti-cancer activity of these indazole derivatives stems from their ability to simultaneously block the signaling pathways mediated by VEGFR-2 and EGFR.[1] These receptor tyrosine kinases play critical roles in tumor angiogenesis, proliferation, survival, and metastasis.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
EGFR Signaling Pathway
EGFR, upon activation by ligands such as EGF, also dimerizes and autophosphorylates, leading to the activation of downstream pathways like the RAS/RAF/MEK/ERK and PI3K/Akt pathways. These pathways are central to regulating cell proliferation, survival, and differentiation, and their dysregulation is a common feature of many cancers.
Caption: Simplified EGFR signaling pathway and inhibition.
Experimental Protocols
The following are detailed protocols for the synthesis of the indazole-based inhibitors and the key biological assays used to evaluate their anti-cancer activity.
Synthesis of 5-Ethylsulfonyl-indazole-3-carboxamides
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add an excess of a base such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain 1H-indazole-5-carboxylic acid.
Step 2: Synthesis of 5-(Ethylsulfonyl)-1H-indazole-3-carbohydrazide
This multi-step synthesis starts from 1H-indazole-3-carboxylic acid and involves bromination, esterification, thiolation, oxidation, and hydrazinolysis. For a detailed protocol, refer to the supplementary information of the relevant literature.[1]
Step 3: Synthesis of 5-Ethylsulfonyl-indazole-3-carboxamides (e.g., 8g and 8h)
-
To a stirred solution of 5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF), add the appropriate isocyanate (e.g., cycloheptyl isocyanate for 8h) (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction completion by TLC.
-
Filter the resulting precipitate and wash with THF to remove excess isocyanate.
-
Recrystallize the crude product from ethanol to yield the pure 5-ethylsulfonyl-indazole-3-carboxamide.[1]
In Vitro Kinase Inhibition Assays (VEGFR-2 and EGFR)
A luminescence-based kinase assay can be used to determine the IC50 values of the synthesized compounds.
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase
-
Suitable kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the kinase, test compound, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent anti-cancer agents, particularly kinase inhibitors. The straightforward chemical modifications that can be performed on this scaffold allow for the generation of diverse libraries of compounds for biological screening. The 5-ethylsulfonyl-indazole-3-carboxamide derivatives highlighted herein demonstrate the successful application of this building block in the development of dual VEGFR-2 and EGFR inhibitors with significant anti-proliferative activity. The provided protocols offer a framework for the synthesis and evaluation of such compounds, aiding in the discovery and development of novel targeted cancer therapies.
References
Application Notes and Protocols: Ethyl 1H-indazole-5-carboxylate in the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethyl 1H-indazole-5-carboxylate as a key intermediate in the synthesis of novel anti-inflammatory agents. This document includes detailed synthetic protocols, biological evaluation methods, and data presentation to guide researchers in the development of new indazole-based anti-inflammatory drugs.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. This compound is a versatile building block for the synthesis of a variety of indazole derivatives, particularly indazole-5-carboxamides, which have shown promise as potent anti-inflammatory agents. These compounds often exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[1][2]
Synthesis of Indazole-5-Carboxamide Derivatives
The general synthetic route to obtaining indazole-5-carboxamide derivatives from this compound involves a two-step process:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Amide coupling of the carboxylic acid with a desired amine.
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-5-carboxylic acid
This protocol describes the basic hydrolysis of this compound to yield 1H-indazole-5-carboxylic acid.
-
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 2N)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH paper
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 3-4 with 2N HCl.
-
A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to obtain 1H-indazole-5-carboxylic acid.
-
Protocol 2: General Procedure for the Synthesis of 1H-Indazole-5-carboxamide Derivatives
This protocol outlines the coupling of 1H-indazole-5-carboxylic acid with various amines to generate a library of carboxamide derivatives.
-
Materials:
-
1H-Indazole-5-carboxylic acid
-
Substituted amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the substituted amine (1.0 eq) followed by the dropwise addition of TEA or DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1H-indazole-5-carboxamide derivative.
-
Biological Evaluation of Anti-inflammatory Activity
The synthesized indazole-5-carboxamide derivatives can be evaluated for their anti-inflammatory activity using a combination of in vitro and in vivo assays.
In Vitro Assays
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX inhibitor screening kit
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening kit.
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time at the recommended temperature.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Assays
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Materials:
-
Wistar rats or other suitable rodent models
-
Carrageenan (1% w/v in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
-
Oral gavage needles
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds, vehicle (control), or positive control orally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [ (C - T) / C ] x 100
-
Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.
-
-
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro COX-2 Inhibitory Activity of Indazole-5-Carboxamide Derivatives
| Compound | IC₅₀ (µM) for COX-2 |
| Derivative 1 | Data |
| Derivative 2 | Data |
| Derivative 3 | Data |
| Celecoxib (Reference) | Data |
Table 2: In Vivo Anti-inflammatory Activity of Indazole-5-Carboxamide Derivatives in Carrageenan-Induced Paw Edema Model
| Compound (Dose) | Paw Edema Inhibition (%) at 3h |
| Derivative 1 (mg/kg) | Data |
| Derivative 2 (mg/kg) | Data |
| Derivative 3 (mg/kg) | Data |
| Indomethacin (mg/kg) | Data |
Note: The data in these tables are placeholders and should be replaced with experimental results. Some studies have shown that certain indazole derivatives can inhibit COX-2 with IC₅₀ values in the micromolar range.[1] For instance, 5-aminoindazole has been reported to have a COX-2 IC₅₀ of 12.32 µM.[1]
Mechanism of Action and Signaling Pathways
Indazole derivatives often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The inhibition of COX-2 is a primary mechanism, leading to a reduction in the production of prostaglandins, which are key mediators of pain and inflammation.
Furthermore, some indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1] This is often achieved by interfering with upstream signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1) pathways.[1]
Visualizations
References
Protocols for the Regioselective N-alkylation of Ethyl 1H-indazole-5-carboxylate
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in numerous therapeutic agents. The synthesis of N-alkylated indazoles is a crucial step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) on the indazole ring often leads to the formation of a mixture of regioisomers, presenting significant synthetic and purification challenges.[1] This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of ethyl 1H-indazole-5-carboxylate, a key intermediate in pharmaceutical research. The regioselectivity of these reactions is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of the indazole ring substituents.[1][2]
Factors Influencing Regioselectivity
The alkylation of indazoles can be directed towards either the N-1 or N-2 position by carefully selecting the reaction conditions. The outcome is often a result of a delicate interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer, which can be leveraged to favor the formation of N-1 alkylated products under conditions that allow for equilibration.[1][3]
-
For N-1 Alkylation (Thermodynamic Control): Strong bases in polar aprotic solvents, such as sodium hydride (NaH) in tetrahydrofuran (THF), tend to favor the formation of the more stable N-1 substituted product.[2][3][4]
-
For N-2 Alkylation (Kinetic Control): Conditions that favor kinetic control or involve specific catalytic systems are often required for selective N-2 alkylation. For instance, the Mitsunobu reaction provides a strong preference for the N-2 regioisomer.[1][3][5] Additionally, substituents at the C-7 position of the indazole ring can sterically hinder the N-1 position, directing alkylation to the N-2 position.[1][2][5][6] Another highly regioselective method for N-2 alkylation involves the use of diazo compounds in the presence of triflic acid (TfOH).[7]
Data Presentation: Comparison of N-alkylation Protocols
The following table summarizes quantitative data from various protocols for the N-alkylation of indazole derivatives, providing a comparative overview of their efficiency and regioselectivity.
| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp. (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | PPh₃, DIAD | THF | 0 to RT | 1:2.5 | 20 (N-1), 58 (N-2) | [1][3] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | 4:96 | 88 | [1] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | <1:99 | 94 | [1] |
| 1H-indazole | Ethyl diazoacetate | TfOH | DCM | RT | 0:100 | 95 | [1][7] |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH | THF | 50 | >99:1 | - | [3] |
| 5-bromo-1H-indazole-3-carboxylate | Various alcohols | DEAD, PPh₃ | THF | 50 | - | >90 (N-2) | [8] |
| 3-carboxymethyl-1H-indazole | n-pentyl bromide | NaH | THF | - | >99:1 | - | [2] |
Mandatory Visualizations
General Reaction Scheme for Indazole N-Alkylation
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for the N-alkylation of indazoles.
Decision Tree for Regioselective N-Alkylation
Caption: Decision tree for selecting a protocol based on the desired regioisomer.
Experimental Protocols
Protocol 1: Selective N-1 Alkylation using Sodium Hydride in THF
This protocol is optimized for achieving high regioselectivity for the N-1 position under thermodynamic control.[9]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkyl halide (e.g., ethyl iodide) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound.
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.
Protocol 2: Selective N-2 Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a strong preference for the formation of the N-2 regioisomer under kinetic control.[1]
Materials:
-
This compound (1.0 equiv)
-
An alcohol (e.g., ethanol) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound, the alcohol, and PPh₃ in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography on silica gel to separate the N-1 and N-2 isomers, with the N-2 isomer being the major product.
Protocol 3: Highly Selective N-2 Alkylation using a Diazo Compound and TfOH
This method offers excellent regioselectivity for the N-2 position.[1][7]
Materials:
-
This compound (1.0 equiv)
-
Diazo compound (e.g., ethyl diazoacetate) (1.2 equiv)
-
Triflic acid (TfOH) (0.1-0.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in anhydrous DCM, add the diazo compound.
-
Cool the mixture to 0 °C and add TfOH dropwise.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N-2 alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Amide Coupling of Indazole Carboxylic Acids with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The indazole core is a key pharmacophore in numerous approved drugs and clinical candidates.[1] A common and crucial synthetic transformation in the development of indazole-based therapeutics is the formation of an amide bond between an indazole carboxylic acid and a primary or secondary amine. This amide coupling reaction is one of the most frequently utilized reactions in medicinal chemistry.[3][4]
These application notes provide detailed protocols for the amide coupling of indazole carboxylic acids with amines, a summary of common coupling reagents and conditions, and troubleshooting guidelines to assist researchers in optimizing these critical reactions.
General Reaction Scheme
The fundamental reaction involves the activation of the carboxylic acid group of the indazole, followed by nucleophilic attack by the amine to form the amide bond. A coupling reagent is employed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate.
Caption: General scheme of indazole carboxylic acid and amine coupling.
Common Coupling Reagents and Conditions
The choice of coupling reagent, base, and solvent is critical for the success of the amide coupling reaction. The table below summarizes commonly used reagents and conditions.
| Coupling Reagent | Additive (if any) | Base | Solvent(s) | Typical Reaction Time | Notes |
| HATU | None | DIPEA, TEA | DMF, DCM | 2-6 hours | Highly efficient, especially for sterically hindered or less reactive amines.[5] |
| HBTU/TBTU | None | DIPEA, TEA | DMF, DCM | 2-6 hours | Very effective and widely used coupling reagents.[5] |
| PyBOP | None | DIPEA, TEA | DMF, DCM | 2-6 hours | A safer alternative to the carcinogenic BOP reagent.[5] |
| EDC | HOBt or OxymaPure | DIPEA, TEA | DMF, DCM | 4-24 hours | A cost-effective option, often used for more reactive amines.[5][6] Note: HOBt may have shipping and storage restrictions due to its reclassification as an explosive.[5] |
Experimental Protocols
Below are two detailed protocols for the amide coupling of 1H-indazole-3-carboxylic acid with an amine, utilizing either a high-efficiency (HATU) or a standard (EDC/HOBt) coupling reagent.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a broad range of applications, including the coupling of less reactive amines.[5]
Materials:
-
1H-indazole-3-carboxylic acid
-
Amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes.
-
Add HATU (1.0-1.1 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Standard Coupling using EDC/HOBt
This protocol provides a cost-effective alternative for more reactive amines.[5][6]
Materials:
-
1H-indazole-3-carboxylic acid
-
Amine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[5]
-
Add anhydrous DMF and stir to dissolve the solids.
-
Add EDC·HCl (1.2 eq) to the mixture.[6]
-
Add TEA (3.0 eq) and stir the reaction mixture at room temperature.[6]
-
Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Caption: A typical experimental workflow for amide coupling.
Troubleshooting and Optimization
If a reaction is sluggish or fails to proceed to completion, consider the following optimization strategies:[5]
-
Reagent Equivalents: Ensure a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid is used.
-
Reagent Quality: Use anhydrous solvents and fresh reagents, particularly the base.
-
Temperature: Gently heating the reaction to 40-50 °C may drive a slow reaction to completion. However, monitor for potential degradation of starting materials or products.
-
Order of Addition: For sensitive substrates, pre-activation of the carboxylic acid can be beneficial. This involves dissolving the indazole carboxylic acid in the solvent, adding the base, followed by the coupling reagent. After a few minutes of stirring, the amine is added to the activated acid mixture.[5]
Example Data
The following table presents a selection of synthesized 1H-indazole-3-carboxamides with their corresponding yields.
| Amine | Coupling Reagent/Additive | Yield (%) | Reference |
| Benzylamine | EDC/HOBt | 85 | [6] |
| 4-Fluoroaniline | EDC/HOBt | 82 | [6] |
| Piperidine | EDC/HOBt | 88 | [6] |
| Morpholine | EDC/HOBt | 90 | [6] |
| N-Methylpiperazine | EDC/HOBt | 86 | [6] |
Conclusion
The amide coupling of indazole carboxylic acids with amines is a robust and versatile reaction that is central to the synthesis of many biologically active molecules. The choice of coupling reagent and reaction conditions should be tailored to the specific substrates being used. The protocols and guidelines provided in these application notes offer a solid foundation for researchers to successfully synthesize a wide range of indazole amide derivatives.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Ethyl 1H-indazole-5-carboxylate in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1H-indazole-5-carboxylate is a versatile chemical intermediate recognized for its role in the development of modern agrochemicals.[1] While not typically an active ingredient itself, it serves as a crucial building block in the synthesis of potent insecticidal compounds. Its favorable solubility and stability make it a valuable component in creating innovative and effective crop protection solutions.[1] This document provides detailed application notes and experimental protocols relevant to its use, focusing on its role as a precursor to the commercial insecticide Indoxacarb.
Role as a Precursor in Indoxacarb Synthesis
This compound is a key starting material for the synthesis of Indoxacarb, a broad-spectrum oxadiazine insecticide. The indazole moiety is a critical pharmacophore in the final active ingredient. The synthesis involves a multi-step process where the indazole ring is modified and eventually integrated into the final oxadiazine structure.
A generalized workflow for the synthesis of an indazole-based insecticide, such as Indoxacarb, starting from an indazole precursor is outlined below.
Caption: Generalized synthesis workflow from precursor to final product.
Agrochemical Formulations: Indoxacarb Suspension Concentrate (SC)
Indoxacarb is commonly formulated as a Suspension Concentrate (SC), a stable suspension of the active ingredient particles in water.[2] This type of formulation offers good dispersion and adherence to plant surfaces.[3]
Table 1: Example Composition of an Indoxacarb 150 g/L SC Formulation
| Component | Function | Concentration (g/L) |
| Indoxacarb (Technical Grade) | Active Ingredient | 150 |
| Propylene Glycol | Antifreeze | 50 - 100 |
| Dispersing Agent (e.g., Polycarboxylate) | Prevents particle agglomeration | 20 - 50 |
| Wetting Agent (e.g., Ethoxylated Alcohol) | Improves surface coverage | 10 - 30 |
| Antifoaming Agent (e.g., Silicone-based) | Prevents foam during mixing | 1 - 5 |
| Thickener (e.g., Xanthan Gum) | Provides suspension stability | 1 - 3 |
| Preservative | Prevents microbial growth | 1 - 2 |
| Water | Carrier | To make up 1 L |
Mechanism of Action: Sodium Channel Blocker
Indoxacarb, the derivative of this compound, functions as a potent voltage-gated sodium channel blocker in the nervous system of insects.[1][4][5] It is a pro-insecticide, meaning it is converted into its more active metabolite, DCJW, within the insect's body.[5][6] This active metabolite binds to the sodium channels, preventing the influx of sodium ions and disrupting nerve impulse transmission. This leads to cessation of feeding, paralysis, and ultimately, the death of the insect pest.[5][6]
Caption: Mechanism of action of Indoxacarb in an insect.
Quantitative Efficacy Data
The efficacy of Indoxacarb has been evaluated against a variety of lepidopteran pests. The following table summarizes some of the reported LC50 (lethal concentration for 50% of the population) values.
Table 2: Insecticidal Efficacy of Indoxacarb against Various Pests
| Pest Species | Life Stage | Bioassay Method | LC50 Value | Reference |
| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 4.82 mg/L | [7] |
| Plutella xylostella (Diamondback Moth) | Egg | Leaf Dip | 201.40 mg/L | [7] |
| Helicoverpa armigera (Cotton Bollworm) | Adult | Vial Test | 15.65 µ g/vial | [8] |
| Heliothis virescens (Tobacco Budworm) | Adult | Vial Test | 76.72 µ g/vial | [8] |
Experimental Protocols
Protocol 1: Synthesis of an Indoxacarb Intermediate
This protocol outlines a general laboratory-scale synthesis of a key intermediate for Indoxacarb, starting from a protected indazole derivative, which can be synthesized from this compound.
Materials:
-
6-Bromo-3-iodo-1H-indazole
-
(E)-2-(3,5-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-3-iodo-1H-indazole (1 equivalent) in the solvent mixture.
-
Add (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents) and the base (2 equivalents).
-
Purge the mixture with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Protocol 2: Preparation of an Indoxacarb Suspension Concentrate (150 g/L)
This protocol describes the preparation of a laboratory-scale batch of Indoxacarb SC formulation.
Materials:
-
Indoxacarb technical powder (e.g., 95% purity)
-
Propylene glycol
-
Dispersing agent
-
Wetting agent
-
Antifoaming agent
-
Xanthan gum
-
Preservative
-
Deionized water
-
High-shear mixer
-
Bead mill
Procedure:
-
In a beaker, prepare the aqueous phase by dissolving the propylene glycol, wetting agent, and preservative in deionized water.
-
Slowly add the Indoxacarb technical powder to the aqueous phase while stirring with a high-shear mixer to form a slurry.
-
Add the dispersing agent and a few drops of the antifoaming agent to the slurry and continue mixing until a homogenous dispersion is achieved.
-
Transfer the pre-milled slurry to a bead mill for wet grinding.
-
Mill the suspension until the desired particle size distribution is achieved (typically 2-5 µm).
-
In a separate container, prepare a xanthan gum solution by slowly adding the xanthan gum to water under constant agitation until fully hydrated.
-
Slowly add the xanthan gum solution to the milled suspension under gentle agitation to achieve the desired viscosity.
-
Perform quality control tests, including particle size analysis, viscosity measurement, and active ingredient content determination by HPLC.[9]
Protocol 3: Insecticidal Bioassay - CDC Bottle Bioassay (Adapted for Indoxacarb)
This protocol is adapted from the CDC bottle bioassay method to evaluate the toxicity of Indoxacarb against susceptible insect species.[10]
Materials:
-
Indoxacarb technical grade
-
Acetone (analytical grade)
-
250 ml glass bottles with screw caps
-
Micropipettes
-
Vortex mixer
-
Aspirator for insect handling
-
Target insects (e.g., adult mosquitoes or moths)
-
Observation cages
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Indoxacarb in acetone. The concentration will depend on the target insect's susceptibility.
-
Bottle Coating:
-
Pipette 1 ml of the Indoxacarb solution into a 250 ml glass bottle.
-
Cap the bottle and coat the entire inner surface by rolling and vortexing until the acetone has completely evaporated.
-
Prepare a control bottle using 1 ml of acetone only.
-
Allow the bottles to air dry completely.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each treated and control bottle.
-
Lay the bottles on their side.
-
-
Observation:
-
Record the number of knocked-down insects at regular intervals (e.g., every 15 minutes) for a total of 2 hours.
-
After the exposure period, transfer the insects to clean holding cages with access to a sugar solution.
-
Record mortality at 24 hours post-exposure.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 or knockdown time (KT50) using probit analysis.
-
Caption: Workflow for the CDC bottle bioassay.
Conclusion
This compound is a pivotal intermediate in the synthesis of advanced agrochemicals like Indoxacarb. Understanding its role and the properties of its derivatives is essential for the development of new and effective crop protection agents. The protocols and data presented here provide a framework for researchers and scientists to further explore the potential of indazole-based chemistry in agriculture.
References
- 1. Indoxacarb - Wikipedia [en.wikipedia.org]
- 2. Formulations Of Indoxacarb And Use Of Indoxacarb For Indoor Residual [quickcompany.in]
- 3. High Quality Indoxacarb and Acetamiprid SC Formulation Safety Data Sheet [cnagrochem.com]
- 4. News - Indoxacarb Mode of Action [bigpesticides.com]
- 5. The Effect and Features of Indoxacarb | [engebiotech.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. cotton.org [cotton.org]
- 9. esjpesticides.org.eg [esjpesticides.org.eg]
- 10. cdc.gov [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1H-indazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes are:
-
Deacetylation of Ethyl 1-acetyl-1H-indazole-5-carboxylate: This method involves the acidic hydrolysis of the N-acetylated indazole. It is a straightforward deprotection step but requires the prior synthesis of the acetylated precursor.
-
Diazotization and Cyclization of Ethyl 4-amino-3-methylbenzoate: This is a classical approach for forming the indazole ring. It involves the diazotization of an ortho-toluidine derivative followed by intramolecular cyclization.[1]
Q2: I am getting a low yield in my synthesis. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors depending on the chosen route:
-
For the deacetylation route: Incomplete hydrolysis of the starting material or degradation of the product under harsh acidic conditions can lower the yield.
-
For the diazotization route: Incomplete diazotization, instability of the diazonium salt, and competing side reactions during cyclization are common culprits. The temperature control during diazotization is critical.
Q3: I am observing the formation of an isomeric byproduct. What is it and how can I avoid it?
A3: In indazole synthesis, the formation of N-1 and N-2 regioisomers is a common issue, especially when alkylating or acylating the indazole ring. While the synthesis of this compound from the specified precursors primarily yields the 1H-tautomer, subsequent reactions on the indazole ring could lead to a mixture of isomers. To favor the 1H isomer, it is crucial to control the reaction conditions carefully.
Q4: What are the most common impurities I should look for?
A4: Depending on your synthetic route, common impurities may include:
-
Unreacted starting materials (e.g., Ethyl 1-acetyl-1H-indazole-5-carboxylate or Ethyl 4-amino-3-methylbenzoate).
-
Side products from the diazotization reaction, such as tarry polymers.
-
In the case of the deacetylation, incompletely hydrolyzed starting material.
-
Hydrazones and dimeric impurities can also form, particularly at elevated temperatures.[1]
Q5: What are the recommended purification methods for this compound?
A5: The most common and effective purification methods are:
-
Recrystallization: Hexane is a suitable solvent for the crystallization of the final product.
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from impurities. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Troubleshooting Guides
Issue 1: Low Yield in the Deacetylation of Ethyl 1-acetyl-1H-indazole-5-carboxylate
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Hydrolysis | - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.- Increase the concentration of the acid (e.g., hydrochloric acid). |
| Product Degradation | - Perform the reaction at a lower temperature to minimize degradation.- After the reaction is complete, neutralize the acid promptly and extract the product. |
| Inefficient Extraction | - Use a suitable organic solvent for extraction, such as chloroform or ethyl acetate.- Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Issue 2: Low Yield in the Diazotization and Cyclization of Ethyl 4-amino-3-methylbenzoate
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Diazotization | - Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of nitrous acid.- Use a slight excess of sodium nitrite. |
| Unstable Diazonium Salt | - Use the diazonium salt immediately in the next step without isolation.- Keep the reaction mixture cold until the cyclization step is initiated. |
| Inefficient Cyclization | - The choice of solvent can be critical. Acetic acid is commonly used.[1]- The cyclization step may require gentle heating. Optimize the temperature to promote cyclization without causing decomposition. |
| Side Reactions | - The formation of phenolic byproducts can occur if water is present in excess and at elevated temperatures. Ensure anhydrous conditions if possible for the cyclization step.- Tarry byproducts are common; their formation can be minimized by maintaining a low temperature during diazotization. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Deacetylation | Route 2: Diazotization & Cyclization |
| Starting Material | Ethyl 1-acetyl-1H-indazole-5-carboxylate | Ethyl 4-amino-3-methylbenzoate |
| Key Reagents | Hydrochloric acid, Ethanol, Water, Ammonia | Sodium nitrite, Acetic Acid |
| Reported Yield | ~48%[2] | Variable, generally moderate to good for similar substrates. |
| Advantages | - Simpler reaction workup.- Fewer potential side products. | - Starts from a more readily available precursor.- One-pot potential. |
| Disadvantages | - Requires synthesis of the acetylated precursor.- Yield is moderate. | - Diazonium salts can be unstable.- Prone to side reactions if not carefully controlled. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Deacetylation[2]
-
Dissolution: Dissolve Ethyl 1-acetyl-1H-indazole-5-carboxylate in a mixed solvent of concentrated hydrochloric acid (15 mL), water (15 mL), and ethanol (30 mL).
-
Reaction: Stir the solution at room temperature for 4 hours.
-
Work-up:
-
Adjust the pH of the reaction mixture to slightly basic using a 25% ammonia solution.
-
Extract the product with chloroform.
-
Combine the organic layers.
-
-
Purification:
-
Purify the combined organic phases by crystallization from hexane.
-
Collect the resulting crystals by filtration and dry to obtain this compound as a light brown powder.
-
Protocol 2: General Procedure for Indazole Synthesis via Diazotization of an o-Toluidine Derivative[1]
This is a general procedure and may require optimization for Ethyl 4-amino-3-methylbenzoate.
-
Diazotization:
-
Dissolve the o-toluidine derivative (e.g., Ethyl 4-amino-3-methylbenzoate) in acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
-
Cyclization:
-
After the addition of sodium nitrite is complete, allow the reaction mixture to stir at low temperature for a short period.
-
The cyclization may occur spontaneously or require gentle warming. The reaction progress should be monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
References
Technical Support Center: Chromatographic Purification of Crude Ethyl 1H-indazole-5-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying crude Ethyl 1H-indazole-5-carboxylate using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a flash chromatography method for this compound?
A1: The most common and effective method is normal-phase flash chromatography using silica gel as the stationary phase. A good starting point for the mobile phase is a solvent system of ethyl acetate in hexanes (or petroleum ether). Method development should begin with Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio.
Q2: How do I use TLC to determine the best solvent system for my column?
A2: To find the optimal solvent system, spot your crude material on a TLC plate and test different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal solvent mixture should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, this compound.[1][2] This Rf value typically ensures good separation from impurities during the column chromatography run.
Q3: What are the likely impurities in my crude this compound?
A3: Impurities can vary based on the synthetic route, but common contaminants may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be substituted aminobenzoates or related precursors.
-
N-Acetylated Precursor: If the synthesis involves deacetylation, "Ethyl 1-acetyl-1H-indazole-5-carboxylate" may be a significant impurity.[3]
-
Side-Reaction Products: Side reactions can lead to the formation of regioisomers, hydrazones, or dimeric byproducts.[4]
-
Residual Reagents and Solvents: Reagents used in the synthesis or solvents from the workup may also be present.
Q4: Can I use a purification method other than chromatography?
A4: Yes, recrystallization can be an effective method for purifying this compound, especially if the impurity profile is not complex.[2][3] It can be used after chromatography to achieve higher purity or as a standalone method. Success depends on finding a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvent systems to screen include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[2]
Q5: How can I confirm the purity and identity of my final product?
A5: Purity and identity should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Thin-Layer Chromatography (TLC): Offers a quick qualitative assessment of purity against a reference standard.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and helps identify any organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]
Troubleshooting Guides
Column Chromatography Issues
This section addresses common problems encountered during the flash chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | The solvent system (eluent) has suboptimal polarity. | Optimize Eluent via TLC: Perform a thorough TLC analysis with various solvent ratios (e.g., Ethyl Acetate/Hexanes) to achieve good separation and an Rf of 0.2-0.4 for the product.[1][2] Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity (e.g., gradient from 10% to 40% Ethyl Acetate in Hexanes over 10-15 column volumes).[1] This often provides better resolution than an isocratic (constant solvent ratio) elution. |
| Product is Not Eluting from the Column | The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel. | Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For an Ethyl Acetate/Hexanes system, increase the proportion of ethyl acetate.[2] If necessary, a stronger polar solvent like methanol can be added to the eluent system (e.g., 1-5% methanol in dichloromethane). |
| Peak Tailing is Observed | The basic nitrogen atoms in the indazole ring are interacting with acidic silanol groups on the silica gel surface. | Use a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to neutralize the active silanol sites and improve peak shape. Consider a Different Stationary Phase: If tailing persists, using a less acidic stationary phase like neutral alumina may be effective.[2] |
| Cracking or Channeling of the Silica Bed | Improper column packing or running the column dry. | Proper Packing: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles. Maintain Solvent Level: Never let the solvent level drop below the top of the silica bed, as this will cause the bed to crack and ruin the separation. |
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" Instead of Forming Crystals | The solution is supersaturated, or the cooling process is too rapid. The solvent may be too non-polar for the compound. | Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can help. Adjust Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot mixture before cooling. |
| Low Recovery of Purified Compound | Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures. | Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2] Test Different Solvents: Screen various solvents to find one where the compound has high solubility when hot and very low solubility when cold.[2] Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.[2] |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate Solvent: Remove some of the solvent by heating or under reduced pressure to increase the concentration of the compound and then attempt to cool again. Add an Anti-Solvent: If the compound is dissolved, slowly add a miscible solvent in which the compound is insoluble (an "anti-solvent") until the solution becomes cloudy, then gently heat until it is clear again before cooling slowly. |
Data Presentation
Table 1: Representative TLC Data for Method Development
Stationary Phase: Silica Gel 60 F₂₅₄
| Solvent System (Ethyl Acetate/Hexanes) | Rf of Product | Rf of Main Impurity (e.g., N-acetyl precursor) | Separation (ΔRf) | Recommendation |
| 10% EtOAc / 90% Hexanes | 0.10 | 0.15 | 0.05 | Poor separation, slow elution. |
| 20% EtOAc / 80% Hexanes | 0.25 | 0.38 | 0.13 | Optimal for column chromatography. |
| 30% EtOAc / 70% Hexanes | 0.45 | 0.60 | 0.15 | Good separation, but may elute too quickly. |
| 40% EtOAc / 60% Hexanes | 0.65 | 0.78 | 0.13 | Elutes too quickly, poor resolution. |
Table 2: Comparison of Purification Methods (Representative Data)
Based on 1.0 g of crude material with an initial purity of 85%.
| Purification Method | Conditions | Yield (%) | Final Purity (%) | Notes |
| Flash Chromatography (Isocratic) | Silica Gel, 20% EtOAc/Hexanes | 75% | 97.0% | Simple method, but may co-elute with close-running impurities. |
| Flash Chromatography (Gradient) | Silica Gel, 10% to 40% EtOAc/Hexanes | 80% | >99.0% | Excellent separation and purity, recommended for complex mixtures. |
| Recrystallization | Ethanol/Water | 65% | 98.5% | Lower yield due to solubility in mother liquor, but effective for removing major impurities. |
| Chromatography + Recrystallization | Gradient followed by Ethanol recrystallization | 60% | >99.5% | Highest purity achieved, suitable for analytical standards or final drug substance. |
Experimental Protocols
Protocol 1: Purification by Automated Flash Column Chromatography
-
Method Development (TLC):
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4.[1][2]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent such as dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Concentrate the mixture under reduced pressure until a dry, free-flowing powder is obtained.[1]
-
-
Column Setup and Elution:
-
Select a pre-packed silica gel column appropriate for the sample size (e.g., a 40 g column for 1 g of crude material).
-
Equilibrate the column with the initial mobile phase (e.g., 100% hexanes or 10% ethyl acetate in hexanes) for at least 2 column volumes.
-
Load the prepared dry sample onto the system using a solid load cartridge.
-
Begin the elution. A typical gradient program would be:
-
Isocratic: 10% Ethyl Acetate in Hexanes for 2 column volumes.
-
Gradient: Ramp from 10% to 40% Ethyl Acetate in Hexanes over 10-15 column volumes.
-
Isocratic: Hold at 40% Ethyl Acetate in Hexanes for 2-3 column volumes to elute all remaining compounds.[1]
-
-
Monitor the elution using a UV detector (e.g., at 254 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions automatically based on the UV chromatogram.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Indazole-3-carboxamides
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indazole-3-carboxamides. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing indazole-3-carboxamides?
A1: The most prevalent method is the amide coupling reaction between indazole-3-carboxylic acid and a primary or secondary amine.[1] This reaction typically requires a coupling agent to activate the carboxylic acid.
Q2: What are the most critical factors influencing the success of the synthesis?
A2: The critical factors include the choice of coupling reagent, solvent, base, and reaction temperature.[2][3] The purity of starting materials, especially the indazole-3-carboxylic acid and the amine, is also crucial.
Q3: How can I synthesize the starting material, indazole-3-carboxylic acid?
A3: Indazole-3-carboxylic acid can be synthesized from indazole by introducing a carboxyl group. One method involves the use of n-butyl lithium and carbon dioxide. Another approach involves the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, which are then oxidized to the carboxylic acid.[4][5]
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Common side reactions include the formation of N-1 and N-2 alkylated regioisomers, N-acylurea formation when using carbodiimide coupling agents, and decarboxylation of the indazole-3-carboxylic acid under harsh conditions.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.[2][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of indazole-3-carboxamides and provides targeted solutions.
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution(s) |
| Inefficient Coupling Agent | Use a more efficient coupling agent. Uronium/aminium salts like HATU are often more effective than carbodiimides like EDC for challenging couplings.[3] |
| Poor Quality of Reagents | Ensure all reagents, especially the coupling agents and the amine, are fresh and anhydrous. Moisture can quench the activated species. |
| Suboptimal Reaction Conditions | Optimize the solvent and temperature. Polar aprotic solvents like DMF are commonly used.[4] Most coupling reactions are performed at room temperature.[2] |
| Incorrect Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling agent (1.2 equivalents) relative to the carboxylic acid.[2] |
| Steric Hindrance | If the amine is sterically hindered, consider using a more powerful coupling reagent like HATU and potentially a higher reaction temperature. |
Issue 2: Formation of Impurities and Byproducts
| Probable Cause | Recommended Solution(s) |
| N-Acylurea Formation | This is a common side reaction with carbodiimide coupling agents (e.g., EDC). Add an additive like 1-hydroxybenzotriazole (HOBt) to suppress this side reaction.[2][4] |
| Formation of N-1 and N-2 Regioisomers | This occurs during the N-alkylation of the indazole ring. The choice of base and solvent is critical for controlling regioselectivity. Bulky substituents at the C3 position can favor N-1 alkylation. Lowering the reaction temperature may also improve selectivity.[2] |
| Decarboxylation of Starting Material | Avoid harsh reaction conditions, such as high temperatures or strong acidic/basic conditions, which can lead to the decarboxylation of indazole-3-carboxylic acid.[2] |
| Dimeric Byproducts | During the synthesis of the indazole precursor from indole, slow addition of the indole at low temperatures can minimize the formation of dimeric byproducts.[4] |
Issue 3: Difficult Product Purification
| Probable Cause | Recommended Solution(s) |
| Residual Coupling Agent Byproducts | Perform aqueous workup with acidic and basic washes to remove unreacted starting materials and coupling agent byproducts. For example, wash with 1M HCl and saturated aqueous NaHCO3.[2] |
| Co-elution of Product and Impurities | Optimize the column chromatography conditions (e.g., solvent system polarity) for better separation. |
| Product Precipitation Issues | If precipitating the product from the reaction mixture, ensure the appropriate anti-solvent is used and consider cooling to maximize recovery.[4] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a standard and cost-effective method suitable for many amines.
Materials:
-
Indazole-3-carboxylic acid (1.0 eq.)
-
Amine (1.1 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M HCl, Saturated aqueous NaHCO3, Brine
Procedure:
-
Dissolve indazole-3-carboxylic acid, HOBt, and the amine in anhydrous DMF.[2]
-
Add DIPEA or TEA to the mixture and stir at room temperature for 10-15 minutes.[2]
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[2]
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[2]
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for less reactive or sterically hindered amines.
Materials:
-
1H-Indazole-3-carboxylic acid (1.0 eq.)
-
Amine (1.0-1.2 eq.)
-
HATU (1.0-1.1 eq.)
-
DIPEA (2.0-3.0 eq.)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1H-indazole-3-carboxylic acid in anhydrous DMF.[3]
-
Add the amine to the solution.[3]
-
Add DIPEA and stir for 2 minutes.[3]
-
Add HATU in one portion.[3]
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[3]
-
Perform an aqueous workup and purification as described in Protocol 1.
Data Presentation
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent System | Base | Solvent | Temperature | Typical Reaction Time | Notes |
| EDC/HOBt | DIPEA or TEA | DMF | Room Temp. | 12-24 hours | Cost-effective, suitable for many amines.[2] Can lead to N-acylurea byproduct. |
| HATU | DIPEA | DMF | Room Temp. | 2-6 hours | Highly efficient, good for hindered amines.[3][6] |
| Pd(OAc)2/Xantphos | Cs2CO3 | Toluene | Reflux | Not Specified | Used for intramolecular cyclization to form N-arylindazoles.[7] |
Visualizations
Caption: General experimental workflow for the synthesis of indazole-3-carboxamides.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unina.it [iris.unina.it]
Technical Support Center: Synthesis of N-Substituted Indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of N-substituted indazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of N-substituted indazoles?
The most prevalent side reaction is the formation of a mixture of N-1 and N-2 substituted regioisomers.[1][2][3] This occurs because the indazole ring has two nucleophilic nitrogen atoms, and the proton on the pyrazole ring can exist on either nitrogen, leading to 1H- and 2H-indazole tautomers.[1][4] Direct alkylation or arylation often yields a mixture of these isomers, making regioselectivity a significant synthetic challenge.[1][4]
Q2: How can I distinguish between the N-1 and N-2 substituted indazole isomers?
A combination of chromatographic and spectroscopic techniques is typically employed to differentiate and characterize N-1 and N-2 regioisomers:
-
Chromatography: The two isomers often have different polarities and can frequently be separated by column chromatography on silica gel.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for unambiguous structure assignment. Specifically, in a Heteronuclear Multiple Bond Correlation (HMBC) spectrum, the protons of the substituent at the N-1 position will show a correlation to the C7a carbon of the indazole ring. In contrast, the protons of a substituent at the N-2 position will show a correlation to the C3 carbon.[3][5]
-
UV Derivative Spectrophotometry: This method can also be used to distinguish between the N-1 and N-2 isomers based on their unique derivative spectra.[3]
Q3: Are there other side reactions to be aware of besides regioisomer formation?
Yes, depending on the specific synthetic route and substrate, other side reactions can occur:
-
Decarboxylation: When working with indazole-3-carboxylic acid, harsh reaction conditions can lead to decarboxylation, resulting in an indazole byproduct that lacks the C3-substituent.[3]
-
Side Reactions in Amide Bond Formation: The coupling of indazole-3-carboxylic acid with an amine can be susceptible to side reactions, which may result in low yields and purification difficulties.[3]
-
Incomplete Conversion: Suboptimal reaction temperatures, incorrect solvent choice, or the presence of water can lead to incomplete conversion of the starting material.[6]
Troubleshooting Guides
Issue: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To favor the thermodynamically more stable N-1 product, you should use conditions that allow for equilibration.[2][7][8]
-
Base and Solvent System: The combination of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N-1 alkylation.[1][7][8] This system has been shown to provide >99% N-1 regioselectivity for indazoles with various C-3 substituents.[7][9]
-
Steric Hindrance: Introducing a bulky substituent at the C-3 position of the indazole ring can sterically hinder the N-2 position, thus favoring alkylation at N-1.[1][8]
-
Reaction Temperature: Gently heating the reaction (e.g., to 50 °C) after the addition of the alkylating agent can help drive the reaction to completion and ensure the formation of the thermodynamically favored N-1 product.[7]
Issue: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N-2 product, you need to alter the electronic properties of the substrate or change the reaction conditions.[1][2]
-
Electronic Effects: The presence of a strong electron-withdrawing group (e.g., -NO₂ or -CO₂Me) at the C-7 position can strongly direct alkylation towards the N-2 position, even with NaH in THF, achieving ≥ 96% N-2 regioselectivity.[1][7][9][10]
-
Reaction Conditions:
-
Acidic Conditions: Using acidic conditions, such as with a triflic acid (TfOH) catalyst, can promote N-2 alkylation.[1][2]
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for the formation of the N-2 regioisomer.[2][7][9][11] For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded an N-1:N-2 ratio of 1:2.5.[7][9]
-
-
One-Pot Cadogan Reductive Cyclization: This method is specifically designed to selectively form the 2H-indazole core.[1]
Issue: My N-arylation reaction (e.g., Buchwald-Hartwig or Chan-Lam) is giving low yields or is not selective.
Solution: N-arylation reactions can be sensitive to the choice of catalyst, ligand, base, and solvent.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[12][13] For the N-arylation of indazoles, specific ligands like tBuXphos may be required.[14] The choice of base is also critical; while strong bases like NaOt-Bu can lead to high reaction rates, they may not be compatible with all functional groups.[14]
-
Chan-Lam Coupling: This copper-catalyzed reaction is an effective method for the N-arylation of various nitrogen-containing heterocycles, including indazoles, often under mild conditions.[15][16][17] The reaction is typically performed with aryl boronic acids in the presence of a copper catalyst. Protecting a primary amide on the indazole can improve reactivity and regioselectivity for N-2 arylation.[18]
Data Presentation
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity in Indazole Alkylation
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 50 °C | >99:1 | >95 | [7] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | >99:1 | 91 | [7] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 °C | 4:96 | 89 | [7] |
| 1H-Indazole | Benzyl Bromide | K₂CO₃ | DMF | RT | ~50:50 | 90 | [6] |
| 6-Nitro-1H-indazole | Benzyl Bromide | NaH | THF | RT | 80:20 | 75 | [6] |
| 6-Nitro-1H-indazole | Benzyl Bromide | Cs₂CO₃ | DMF | 50 °C | 25:75 | 88 | [6] |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | DEAD, PPh₃ | THF | RT | 1:2.5 | 78 (total) | [7][9] |
Experimental Protocols
Protocol 1: General Procedure for Selective N-1 Alkylation of Indazoles
This protocol is optimized for achieving high regioselectivity for the N-1 position under thermodynamically controlled conditions.[2]
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][2]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[1]
Protocol 2: General Procedure for N-2 Alkylation of Indazoles via Mitsunobu Reaction
This protocol often provides a strong preference for the formation of the N-2 regioisomer.[7][9]
-
Preparation: Dissolve the 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or a similar reagent (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture by flash column chromatography to separate the N-1 and N-2 isomers.[2]
Visualizations
Caption: Troubleshooting workflow for controlling N1/N2 regioselectivity.
Caption: Factors influencing the N1 vs. N2 substitution outcome.
Caption: General experimental workflow for N-alkylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 1H-indazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 1H-indazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Based on common synthetic routes, such as the hydrolysis of Ethyl 1-acetyl-1H-indazole-5-carboxylate, potential impurities include:
-
Unreacted Starting Material: Ethyl 1-acetyl-1H-indazole-5-carboxylate.
-
Hydrolysis Byproduct: 1H-indazole-5-carboxylic acid (if the ethyl ester is cleaved).
-
Isomeric Impurities: Formation of N-2 substituted indazole isomers during synthesis.
-
Residual Solvents and Reagents: Solvents and reagents carried over from the reaction.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify and quantify impurities.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in your sample and to monitor the progress of purification.[1][2]
Troubleshooting Guides
Recrystallization
Problem 1: Oiling out instead of crystallization.
-
Possible Cause: The solvent may be too non-polar, or the solution is supersaturated.
-
Solution: Add a small amount of a more polar co-solvent to the hot solution until it becomes clear. Alternatively, reheat the solution and add a minimum amount of the hot primary solvent to ensure complete dissolution before cooling slowly.
Problem 2: Low recovery of the purified compound.
-
Possible Cause: The compound has high solubility in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Minimize the amount of hot solvent used for dissolution.
-
The mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
-
Column Chromatography
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The solvent system (eluent) does not have the optimal polarity.
-
Solution:
-
TLC Optimization: Before running the column, perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find an eluent that provides good separation (Rf value of the desired compound between 0.2-0.4).
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar.
-
Solution: Gradually increase the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Screen for a suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol, methanol, and ethyl acetate are good starting points.[3] A mixture of solvents, such as hexane/ethyl acetate, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Column Chromatography of this compound
This protocol provides a general method for purification using silica gel column chromatography.
-
Solvent System Selection: Based on TLC analysis, select a solvent system that provides good separation. A common system is a mixture of hexanes and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the selected solvent system. If using a gradient, gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Expected Purity and Yield from Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 70-90% | >99% | 60-85% |
Note: These are typical values and can vary depending on the nature and quantity of impurities.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Troubleshooting low conversion rates in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and address issues such as low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Low Conversion Rate or Incomplete Reaction
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the conversion rate?
A: Low yields and incomplete conversions are common challenges in indazole synthesis and can be attributed to several factors depending on the specific synthetic route employed. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts.[1] For instance, Cadogan-type reactions often require high temperatures, but excessive heat can lead to decomposition.[1] Conversely, some modern palladium-catalyzed reactions are efficient at milder temperatures.[1] It is recommended to perform a systematic screening of temperatures to find the optimal balance for your specific substrate and catalyst system.[1]
-
Incorrect Choice of Solvent: The polarity and boiling point of the solvent are critical as they affect reactant solubility and reaction kinetics.[1] If the starting materials are not adequately dissolved, the reaction can be incomplete.[1]
-
Presence of Water: In some reactions, the presence of water can be detrimental. For instance, in domino processes involving the formation of arylhydrazones, water produced during the reaction can lead to the formation of unwanted impurities. The addition of 4 Å molecular sieves can help to scavenge water and improve the reaction outcome.[1]
-
Steric Hindrance and Electronic Effects: The nature and position of substituents on your starting materials can significantly impact reactivity. Steric hindrance can impede the reaction, while electronic effects can either activate or deactivate the substrates.[2]
-
Catalyst Activity and Loading: For catalyzed reactions, ensure the catalyst is active and used in the appropriate amount. In some cases, the catalyst can be recycled, but with a slight decrease in yield.[3]
Issue 2: Significant Side Product Formation
Q: I am observing significant side product formation, including the undesired 1H-indazole isomer in my 2H-indazole synthesis. How can I minimize these?
A: The formation of side products and isomers is a frequent challenge. Here are some strategies to improve the selectivity of your reaction:
-
Controlling Reaction Temperature: High reaction temperatures can provide the activation energy for isomerization from the kinetically favored 2H-product to the more thermodynamically stable 1H-product.[1] Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetic product.[1]
-
Optimizing Reaction Time: Prolonged reaction times can allow for the gradual isomerization of the desired product.[1] Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired product is formed in optimal amounts.[4]
-
Choice of Base and Solvent: The choice of base and solvent is crucial for regioselectivity. For instance, in N-alkylation of indazoles, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation, while acidic conditions can promote N2-alkylation.[4]
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my indazole product from the reaction mixture and unreacted starting materials. What are the recommended purification methods?
A: Purification can be challenging, especially with isomeric mixtures. Common purification techniques include:
-
Column Chromatography: Flash column chromatography on silica gel is a widely used method to separate indazole derivatives from impurities and isomers.[4][5]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective purification method.[6][7] A mixed solvent system can sometimes be employed to achieve better separation of isomers.[7]
-
Acid-Base Extraction: Indazoles are basic and can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be basified to precipitate the purified indazole, which can be collected by filtration.[8]
-
Vacuum Distillation: For thermally stable, lower molecular weight indazoles, vacuum distillation can be a suitable purification method.[8]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for different indazole synthesis methods.
Table 1: Comparison of Reaction Conditions for Indazole Synthesis
| Synthesis Method | Typical Temperature | Solvent | Key Reagents/Catalysts | Typical Yields | Reference |
| Jacobsen Synthesis | 1-4 °C (Nitrosation) | Acetic Acid/Anhydride, Benzene | Nitrous Gases, Sodium Methoxide | 36-61% | [6][8] |
| Davis-Beirut Reaction | Room Temperature to 60 °C | Methanol, THF | KOH, DBU | Moderate to Good | [3][9] |
| Cadogan Reductive Cyclization | 80 °C to >150 °C | Isopropanol, Triethyl Phosphite | Tri-n-butylphosphine | Moderate to Excellent | [2][4][10] |
| Modern Palladium-Catalyzed | Milder Temperatures | Varies | Palladium Catalyst | Good to Excellent | [1][11] |
Experimental Protocols
Below are detailed methodologies for key indazole synthesis reactions.
Protocol 1: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine
This protocol is a classical method for preparing 1H-indazoles.[6][12]
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride while maintaining a controlled temperature.
-
Nitrosation: Cool the reaction mixture in an ice bath and introduce a stream of nitrous gases while keeping the temperature between +1° and +4°.[6]
-
Cyclization: After nitrosation is complete (indicated by a persistent black-green color), pour the solution onto ice and water. Extract the separated oil with benzene. To the benzene solution, add a solution of sodium methoxide in methanol dropwise while cooling. After gas evolution ceases, briefly boil the solution on a steam bath.
-
Workup and Purification: Cool the solution and extract with 2N and 5N hydrochloric acid. Combine the acid extracts and treat with excess ammonia to precipitate the indazole. Collect the crude product by filtration, wash with water, and dry. Purify the crude indazole by vacuum distillation.[6]
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol is a modern, mild, and efficient one-pot synthesis of 2H-indazoles.[2][4]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup and Purification: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[4]
Visualizations
The following diagrams illustrate key workflows and decision-making processes in troubleshooting indazole synthesis.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Decision tree for mitigating side product formation.
Caption: General purification workflow for indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Preventing the formation of isomeric byproducts in indazole reactions
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of isomeric byproducts in common indazole reactions. Below you will find troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols for improved regioselectivity.
Frequently Asked questions (FAQs)
Q1: What are the primary isomeric byproducts in indazole reactions, and why are they so common?
A1: The most common isomeric byproducts in indazole synthesis are the N1- and N2-substituted regioisomers. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). Direct substitution reactions, such as alkylation or acylation, on the 1H-indazole scaffold often result in a mixture of products where the substituent is attached to either N1 or N2.[1][2] The formation of these isomers is common due to the annular tautomerism of the indazole ring, where a proton can reside on either nitrogen atom, leading to 1H- and 2H-tautomers.[2] The 1H-tautomer is generally more thermodynamically stable.[1][3]
Q2: How can I reliably distinguish between N1- and N2-indazole isomers?
A2: Spectroscopic methods, particularly NMR, are the most reliable for distinguishing between N1 and N2 isomers. In ¹H NMR, the chemical shifts of the protons on the indazole core, especially the proton at the C3 and C7 positions, are diagnostic. For 2H-indazoles, the C3 proton is typically shifted further downfield compared to the corresponding 1H-isomer.[4] Furthermore, ¹³C NMR spectroscopy is a powerful tool, as the chemical shifts of the carbon atoms, particularly C3, C7, and C7a, show significant differences between the two isomers.[5] Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can show correlations that definitively assign the regiochemistry.[3][6] Chromatographic techniques like HPLC can also often separate the isomers, which may exhibit different UV-Vis spectra.[4]
Q3: What are the key factors that control regioselectivity in indazole N-alkylation?
A3: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors:
-
Base and Solvent System: This is one of the most critical factors. The choice of base and solvent can dramatically influence the N1/N2 ratio by affecting the nature of the indazole anion and the reaction mechanism.[3][7][8]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring play a crucial role in directing the incoming electrophile to either the N1 or N2 position.[1][9]
-
Reaction Temperature and Time: Temperature can influence the thermodynamic versus kinetic control of the reaction. Higher temperatures or longer reaction times may favor the formation of the more thermodynamically stable N1 isomer through equilibration.[7]
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also influence the site of attack.[10]
Q4: How can I favor the formation of the N1-substituted indazole isomer?
A4: To achieve high selectivity for the N1-alkylated product, conditions that favor thermodynamic control are typically employed.[1] The most effective and widely cited method is the use of sodium hydride (NaH) as a base in an anhydrous aprotic solvent like tetrahydrofuran (THF) .[7][9][11] This combination has been shown to provide excellent N1 selectivity (>99:<1) for a variety of indazole substrates.[3][9][11][12] The presence of bulky substituents at the C3 position of the indazole ring also sterically hinders the N2 position, further promoting N1-alkylation.[6][9][11]
Q5: What strategies can I use to selectively synthesize the N2-substituted indazole isomer?
A5: Selective synthesis of the N2-isomer often requires conditions that favor kinetic control or employ specific directing effects.[1] Key strategies include:
-
Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often shows a strong preference for the formation of the N2-alkylated regioisomer.[2][3][6][7]
-
Substituent Effects: Electron-withdrawing groups, such as a nitro (NO₂) or an ester (CO₂Me) group, at the C7 position can sterically block the N1 position and direct alkylation to N2, achieving high selectivity (e.g., 4:96 or <1:>99 N1:N2 ratio).[3][6][9][11][12]
-
Acid-Catalyzed Reactions: The use of a catalytic amount of a strong acid like triflic acid (TfOH) with diazo compounds can lead to excellent N2-selectivity, with reported N2/N1 ratios up to 100:0.[1][13]
-
Modified Cadogan Cyclization: A one-pot condensation of an o-nitrobenzaldehyde with an aliphatic or aromatic amine, followed by a reductive cyclization using a reagent like tri-n-butylphosphine, is an effective method for the regioselective synthesis of 2H-indazoles.[14][15][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity (Inseparable Mixture) | Suboptimal base/solvent combination. | For N1-selectivity, switch to NaH in anhydrous THF. For N2-selectivity, consider the Mitsunobu reaction or acid-catalyzed conditions with a diazo compound.[1][7][9] |
| Reaction conditions favoring a mixture (e.g., K₂CO₃ in DMF). | If separation is feasible, this may be acceptable. Otherwise, explore alternative conditions. Note that K₂CO₃ in DMF can yield nearly equal amounts of N1 and N2 isomers.[7] | |
| Steric and electronic properties of the substrate do not strongly favor one isomer. | Introduce a directing group on the indazole ring if possible. A bulky C3-substituent favors N1, while an electron-withdrawing C7-substituent favors N2.[9] | |
| Low Reaction Yield or Incomplete Conversion | Presence of water in the reaction. | Ensure the use of anhydrous solvents and reagents, especially when using highly reactive bases like NaH. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10] |
| Insufficient reaction temperature or time. | Monitor the reaction by TLC or LC-MS. If the starting material is consumed slowly, consider gently heating the reaction. For instance, NaH/THF reactions can sometimes be heated to 50 °C to drive completion.[3][9] | |
| Inappropriate base for the substrate. | Ensure the chosen base is strong enough to deprotonate the indazole. If NaH is too harsh, consider alternatives like Cs₂CO₃, though this may affect regioselectivity.[10] | |
| Isomerization During Workup or Purification | Presence of acid or base during aqueous workup. | Perform a neutral workup. Quench the reaction carefully and use washes with water and brine. |
| High temperatures during solvent evaporation or chromatography. | Avoid excessive heating. Concentrate the product under reduced pressure at a low temperature. Use flash column chromatography at room temperature.[7] |
Data Presentation: Regioselectivity in Indazole N-Alkylation
Table 1: Effect of Substituents on N-Alkylation Regioselectivity (Conditions: NaH, THF)
| Position | Substituent Group | N1:N2 Ratio | Reference(s) |
| C3 | -C(CH₃)₃ (tert-butyl) | >99 : <1 | [9][11] |
| C3 | -COMe (acetyl) | >99 : <1 | [9][11] |
| C3 | -CONH₂ (carboxamide) | >99 : <1 | [9][11] |
| C7 | -NO₂ (nitro) | 4 : 96 | [3][9][11] |
| C7 | -CO₂Me (methyl ester) | <1 : >99 | [9][11] |
Table 2: Effect of Reaction Conditions on N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Reaction Type / Electrophile | Base / Reagents | Solvent | N1:N2 Ratio | Yield | Reference(s) |
| Methyl Iodide | K₂CO₃ | DMF | 44 : 40 | ~84% | [9] |
| Various Tosylates | Cs₂CO₃ | DMF | >99 : <1 (N1) | >90% | [9] |
| Mitsunobu Reaction (Various Alcohols) | PPh₃ / DIAD | THF | <1 : >99 (N2) | >84% | [9] |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of 1H-Indazoles
This protocol is optimized for achieving high N1-regioselectivity using the standard NaH/THF conditions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). If the reaction is sluggish, it can be gently heated to 50 °C.[9]
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[9]
Protocol 2: Highly N2-Selective Alkylation via Mitsunobu Reaction
This protocol is suitable for achieving high N2-selectivity using various alcohols as the alkyl source.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over several minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. The N2-isomer is typically the major product, but careful chromatography is required to separate it from the N1-isomer and triphenylphosphine oxide byproduct.[1]
Protocol 3: Regioselective Synthesis of 2H-Indazoles via One-Pot Cadogan Reductive Cyclization
This protocol provides a reliable method for the synthesis of N2-substituted indazoles from readily available starting materials.
-
Condensation: In a reaction vessel, combine the o-nitrobenzaldehyde derivative (1.0 equiv) and the desired primary amine (aliphatic or aromatic, 1.1 equiv) in isopropanol.
-
Imine Formation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate in situ.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS until the intermediate is fully consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[9]
Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Factors influencing the N1 vs. N2 alkylation outcome.
Caption: Generalized workflow for regioselective indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. research.ucc.ie [research.ucc.ie]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Ethyl 1H-indazole-5-carboxylate
Welcome to the technical support center for the stability testing of Ethyl 1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this important chemical entity. As a key building block in pharmaceutical synthesis, understanding its stability profile is critical for drug development, formulation, and regulatory compliance.[1] This document provides a comprehensive resource in a question-and-answer format to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that I should be concerned about during stability testing?
A1: this compound has two primary functional groups that are susceptible to degradation: the ethyl ester and the indazole ring.
-
Ethyl Ester Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions.[2][3] This reaction would yield 1H-indazole-5-carboxylic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature. Alkaline hydrolysis is generally faster and irreversible, as the resulting carboxylate salt is resistant to nucleophilic attack.[2]
-
Indazole Ring Degradation: The indazole ring is a bicyclic heteroaromatic system.[1] While the 1H-indazole tautomer is the most thermodynamically stable form, the ring can be susceptible to oxidation and photolytic degradation.[4][5] Oxidative degradation may involve the formation of N-oxides or other oxidized species.[6] Photodegradation can lead to a variety of complex reactions, potentially including ring cleavage or rearrangement.[7]
Q2: What are the recommended storage conditions for this compound bulk substance?
A2: Based on typical recommendations for similar chemical compounds, this compound should be stored in a well-closed container, protected from light, in an inert atmosphere, and at refrigerated temperatures (2-8 °C).[1][4] Long-term storage at room temperature is generally not recommended without supporting stability data.
Q3: I am observing an unknown peak in my chromatogram during a stability study. How do I begin to identify it?
A3: The appearance of a new peak is a common observation in stability studies. A systematic approach is crucial for identification:
-
Mass-to-Charge Ratio (m/z) Determination: The first step is to determine the molecular weight of the impurity using mass spectrometry (MS). Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[8][9]
-
Forced Degradation Comparison: Compare the retention time and mass of the unknown peak with the peaks generated during forced degradation studies (see protocols below). This can provide strong clues as to the nature of the degradant (e.g., hydrolytic, oxidative).
-
Fragmentation Analysis (MS/MS): If the initial MS data is insufficient, tandem mass spectrometry (MS/MS) can be used to fragment the impurity and elucidate its structure by analyzing the fragmentation pattern.[10][11]
-
Isolation and NMR Spectroscopy: For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]
Q4: Are there any specific ICH guidelines I must follow for the stability testing of this compound?
A4: Yes, the International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing. The most relevant guidelines for a drug substance like this compound are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[14] This guideline outlines the general principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline provides a framework for assessing the photostability of the compound.
-
ICH Q2(R1): Validation of Analytical Procedures. This guideline details the requirements for validating the analytical methods used in your stability studies to ensure they are accurate, precise, and specific.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation observed under accelerated conditions (40°C/75% RH). | The compound may be sensitive to heat and/or humidity. The primary degradation pathway is likely hydrolysis of the ethyl ester. | - Confirm the identity of the major degradant as 1H-indazole-5-carboxylic acid using LC-MS.- Consider storing the bulk substance under refrigerated and/or desiccated conditions.- For formulation development, investigate the use of protective packaging or excipients that can mitigate moisture uptake. |
| Multiple degradation products are observed under photostability testing. | The indazole ring is likely susceptible to photodegradation, leading to complex reaction pathways. | - Use a photodiode array (PDA) detector during HPLC analysis to compare the UV spectra of the degradants to the parent compound.- Employ LC-MS/MS to propose structures for the major photolytic degradants.- The bulk material and any subsequent drug product will require light-protective packaging. |
| Inconsistent results between different batches of the compound. | This could be due to variations in the impurity profile of the starting material or differences in residual moisture or solvent content. | - Perform a thorough characterization of each new batch, including purity analysis and identification of any significant impurities.- Ensure consistent and documented storage conditions for all batches.- Re-evaluate the stability of any new batch that has a significantly different initial impurity profile. |
| The analytical method is not separating the main peak from a new degradant. | The chromatographic conditions may not be optimized for the separation of the parent compound from a closely eluting impurity. | - Adjust the mobile phase composition, pH, or gradient slope to improve resolution.- Consider trying a different column chemistry (e.g., a different stationary phase).- Ensure that the method is validated for specificity according to ICH Q2(R1) guidelines. |
Experimental Protocols
The following are detailed, step-by-step protocols for conducting forced degradation studies on this compound. These studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
Hydrolytic Degradation
Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For each condition, add a small aliquot of the stock solution to the stressor solution to achieve a final concentration of approximately 0.1 mg/mL.
-
Acidic Hydrolysis: Use 0.1 N Hydrochloric Acid (HCl).
-
Basic Hydrolysis: Use 0.1 N Sodium Hydroxide (NaOH).
-
Neutral Hydrolysis: Use purified water.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For the acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Methodology:
-
Prepare a stock solution of this compound as described for hydrolytic degradation.
-
Add a small aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 0.1 mg/mL.
-
Incubate the solution at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze all samples by a suitable stability-indicating HPLC method.
Photolytic Degradation
Objective: To assess the stability of the compound when exposed to light.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.1 mg/mL.
-
Expose the solution in a photostability chamber to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber to act as a thermal control.
-
Collect samples at various time points and analyze by a suitable stability-indicating HPLC method.
-
Solid-state photostability should also be assessed by exposing the bulk powder to the same light conditions.
Thermal Degradation
Objective: To evaluate the stability of the compound in the solid state at elevated temperatures.
Methodology:
-
Place a known amount of this compound powder in a vial.
-
Expose the solid to an elevated temperature (e.g., 80°C) in a controlled temperature oven.
-
Collect samples at various time points (e.g., 1, 3, 7, 14 days).
-
At each time point, dissolve the sample in a suitable solvent to a known concentration and analyze by a suitable stability-indicating HPLC method.
Summary of Stress Conditions and Potential Degradation Products
| Stress Condition | Typical Conditions | Expected Primary Degradation Product(s) | Recommended Analytical Technique |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 1H-indazole-5-carboxylic acid | RP-HPLC with UV and MS detection |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | 1H-indazole-5-carboxylic acid (as sodium salt) | RP-HPLC with UV and MS detection |
| Neutral Hydrolysis | Purified Water, 60°C | 1H-indazole-5-carboxylic acid | RP-HPLC with UV and MS detection |
| Oxidative | 3% H₂O₂, Room Temp | Indazole N-oxides, other oxidized species | RP-HPLC with UV and MS/MS detection |
| Photolytic | ICH Q1B compliant light source | Complex mixture of degradants | RP-HPLC with PDA and MS/MS detection |
| Thermal (Solid State) | 80°C | Likely stable, but potential for minor degradants | RP-HPLC with UV and MS detection |
References
- 1. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antineoplastic - Wikipedia [en.wikipedia.org]
- 10. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. ACG Publications - A New RP-HPLC method for stability indicating assay of pazopanib hydrochloride in tablet dosage form: method development, validation, and degradation kinetics [acgpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Biological Activity of Ethyl 1H-indazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Ethyl 1H-indazole-5-carboxylate, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives. This guide provides an objective comparison of the biological activities of various this compound derivatives, with a focus on their anticancer and anti-inflammatory potential, supported by experimental data from peer-reviewed studies.
Anticancer Activity of 1H-Indazole-5-carboxamide Derivatives
Derivatives of this compound, especially those modified at the 5-position to form amides, have shown promising anticancer activities. These compounds are often investigated as inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.
A series of novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides were synthesized and evaluated for their efficacy as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer development. Several of these compounds demonstrated potent cytotoxic and HDAC inhibitory activities, comparable to the established drug SAHA (suberoylanilide hydroxamic acid).[1]
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of selected 1H-indazole-5-carboxamide derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | R1 (Indazole N1) | R2 (Amide) | Cell Line | IC50 (µM) | Reference |
| 5a | Methyl | N-hydroxypropenamide | HeLa | 0.892 | [1] |
| 5b | Ethyl | N-hydroxypropenamide | HeLa | 0.733 | [1] |
| 5c | Propyl | N-hydroxypropenamide | HeLa | 0.516 | [1] |
| 5d | Isopropyl | N-hydroxypropenamide | HeLa | 1.230 | [1] |
| 5e | Butyl | N-hydroxypropenamide | HeLa | 0.431 | [1] |
| 5f | Isobutyl | N-hydroxypropenamide | HeLa | 0.875 | [1] |
| 7a | Benzyl | N-hydroxypropenamide | HeLa | 0.354 | [1] |
| 7b | 4-Fluorobenzyl | N-hydroxypropenamide | HeLa | 0.126 | [1] |
| 7c | 4-Chlorobenzyl | N-hydroxypropenamide | HeLa | 0.198 | [1] |
| 7d | 4-Bromobenzyl | N-hydroxypropenamide | HeLa | 0.245 | [1] |
| 7e | 4-Methylbenzyl | N-hydroxypropenamide | HeLa | 0.183 | [1] |
| 7f | 4-Methoxybenzyl | N-hydroxypropenamide | HeLa | 0.297 | [1] |
| SAHA | - | - | HeLa | 0.716 | [1] |
Note: The presented data is a selection from the cited study for illustrative purposes. For a comprehensive understanding, please refer to the original publication.
Anti-inflammatory Activity of 1H-Indazole Derivatives
The indazole core is also a key feature in compounds designed to target inflammatory pathways. Apoptosis signal-regulating kinase 1 (ASK1) is a component of the MAPK signaling pathway and its inhibition is a potential therapeutic strategy for inflammatory diseases. A series of 1H-indazole derivatives have been designed and synthesized as novel ASK1 inhibitors, showing promise for the treatment of conditions like inflammatory bowel disease.[2] While not directly starting from this compound, these studies highlight the potential of the indazole scaffold in developing anti-inflammatory agents.
Experimental Protocols
A general overview of the methodologies used to assess the biological activity of these compounds is provided below. For detailed protocols, it is essential to consult the primary research articles.
Synthesis of 1H-Indazole-5-carboxamide Derivatives
The general synthetic route to N-substituted 1H-indazole-5-carboxamides from this compound involves two key steps:
-
Saponification: The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a suitable solvent system like aqueous tetrahydrofuran (THF).
-
Amide Coupling: The resulting 1H-indazole-5-carboxylic acid is then coupled with a desired amine in the presence of a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).
Caption: General synthesis workflow for 1H-indazole-5-carboxamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways
The anticancer activity of many indazole derivatives is attributed to their ability to inhibit protein kinases involved in cell signaling pathways that control cell growth, proliferation, and survival.
Kinase Inhibition and Downstream Signaling
Indazole-based compounds have been designed to target various kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR, which are often overexpressed or mutated in cancer, leading to uncontrolled cell growth.
-
Non-Receptor Tyrosine Kinases: Such as members of the Src family, which play roles in cell adhesion, migration, and invasion.
-
Serine/Threonine Kinases: Such as those in the MAPK/ERK pathway (e.g., MEK, ERK) and the PI3K/Akt/mTOR pathway, which are central to cell survival and proliferation.
Inhibition of these kinases by indazole derivatives can block the downstream signaling cascades, ultimately leading to cell cycle arrest, apoptosis (programmed cell death), and a reduction in tumor growth.
Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole-based kinase inhibitor.
References
- 1. Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Indazole-Based Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Notably, indazole-based derivatives have emerged as potent anticancer agents by targeting microtubule dynamics through the inhibition of tubulin polymerization.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of indazole-based compounds that act as tubulin polymerization inhibitors by binding to the colchicine site.
Introduction to Indazole-Based Microtubule-Targeting Agents
Microtubules are dynamic polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Their constituent protein, tubulin, is a well-established target for anticancer drugs.[4][6] Compounds that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase and induce apoptosis, making them effective chemotherapeutic agents.[4] Indazole derivatives have been designed to interact with the colchicine binding site on β-tubulin, thereby disrupting microtubule formation.[4][6] The SAR studies of these compounds reveal critical insights into the structural requirements for potent antiproliferative activity.
Comparative Analysis of Indazole-Based Tubulin Inhibitors
This guide compares two series of recently developed indazole-based tubulin polymerization inhibitors. Both series share the common mechanism of targeting the colchicine binding site but feature distinct substitution patterns on the indazole core, leading to variations in their biological activity.
Series 1: Indazole Derivatives with Modifications at the 1- and 6-Positions
In a recent study, a series of indazole derivatives were synthesized with systematic modifications at the 1- and 6-positions of the indazole ring to enhance their anticancer potency and aqueous solubility.[5] The general structure of this series is characterized by a 3,4,5-trimethoxyphenyl group at the 3-position, a feature known to be crucial for binding to the colchicine site.[6]
Table 1: Structure-Activity Relationship of Series 1 Indazole Derivatives
| Compound ID | R1 (Position 1) | R2 (Position 6) | A549 IC50 (nM) | Huh-7 IC50 (nM) | T24 IC50 (nM) | A549/Tax IC50 (nM) |
| Lead (1) | H | I | 10±2 | 12±3 | 15±2 | 25±4 |
| 8l | H | 6-methylpyridin-3-yl | 1.5±0.3 | 2.1±0.4 | 3.2±0.5 | 5.1±0.8 |
| 8m | H | 1H-indol-4-yl | 2.3±0.4 | 3.5±0.6 | 4.8±0.7 | 7.2±1.1 |
Data extracted from a study on water-soluble indazole derivatives as potent microtubule polymerization inhibitors.[5]
The SAR data for this series indicates that replacing the iodine atom at the 6-position of the lead compound with aromatic moieties like 6-methylpyridin-3-yl (compound 8l ) or 1H-indol-4-yl (compound 8m ) significantly enhances the antiproliferative activity against various cancer cell lines, including a taxol-resistant cell line (A549/Tax).[5] This suggests that an aromatic substituent at the 6-position is favorable for potency.
Series 2: Indazole Derivatives with a Methoxy Substitution
Another study focused on novel indazole derivatives featuring a 3,4,5-trimethoxyphenyl moiety and a methyl or methoxy substitution, which were found to be preferred for better antiproliferative activity.[4]
Table 2: Structure-Activity Relationship of Series 2 Indazole Derivatives
| Compound ID | R (Substitution) | HepG2 IC50 (nM) | HCT116 IC50 (nM) | SW620 IC50 (nM) | HT29 IC50 (nM) | A549 IC50 (nM) |
| 3c | 5-OCH3 | 2.1±0.4 | 1.8±0.3 | 2.5±0.5 | 3.1±0.6 | 2.8±0.5 |
| 3f | 6-OCH3 | 1.5±0.3 | 1.2±0.2 | 1.9±0.4 | 2.4±0.5 | 2.1±0.4 |
Data extracted from a study on novel indazole derivatives as tubulin colchicine site binding agents.[4]
The results for Series 2 highlight that the position of the methoxy group on the indazole ring influences the anticancer activity. Compound 3f , with a methoxy group at the 6-position, generally exhibited slightly better potency across the tested cell lines compared to compound 3c with a methoxy group at the 5-position.[4]
Experimental Protocols
Tubulin Polymerization Inhibition Assay
The ability of the compounds to inhibit tubulin polymerization is a key indicator of their mechanism of action. A common method involves a cell-free in vitro assay.
Methodology:
-
Tubulin protein is purified from a suitable source (e.g., bovine brain).
-
The purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer (e.g., containing GTP and glutamate) at 37°C.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls, while DMSO is used as a negative control.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Visualizing the Mechanism and SAR
To better understand the biological processes and the logic behind the structural modifications, the following diagrams are provided.
Caption: Mechanism of action for indazole-based tubulin inhibitors.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Indazole-Based Inhibitors: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has become a cornerstone in the development of targeted therapies, particularly in oncology. Its versatile structure allows for the design of potent and selective inhibitors against a range of biological targets.[1] This guide provides a comparative analysis of novel indazole-based inhibitors, presenting their in vitro and in vivo performance with supporting experimental data to aid in drug discovery and development efforts. Several FDA-approved anti-cancer drugs, such as Axitinib, Linifanib, Niraparib, and Pazopanib, feature the indazole core, highlighting its clinical significance.[2]
Quantitative Data Summary: A Comparative Overview
The following tables summarize the in vitro efficacy of various novel indazole-based inhibitors against different biological targets and cancer cell lines. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: Indazole-Based Kinase Inhibitors - In Vitro Potency (IC50)
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Compound C05 | PLK4 | < 0.1 | IMR-32, MCF-7, H460 | [3] |
| Compound 14c | FGFR1 | 9.8 | - | [2] |
| Compound 22 | FGFR1, FGFR2, FGFR3 | 2000, 800, 4500 | - | [2] |
| Compound 30 | VEGFR-2 | 1.24 | HUVEC | [4] |
| Compound 51j | (unspecified) | 18 | - | [2] |
| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | KMS-12 BM | [5] |
| Compound 84 | Pim-1, Pim-2, Pim-3 | Ki: 0.03, 0.11, 0.02 | - | [5] |
| Compound 89 | Bcr-AblWT, Bcr-AblT315I | 14, 450 | K562 | [5] |
| Compound 99 | FGFR1 | 2.9 | - | [5] |
| Compound 104 | FGFR1, FGFR2, FGFR3 | 18.0, 1.6, 27.5 | - | [5] |
| Compound 109 | EGFR T790M, EGFR | 5.3, 8.3 | - | [5] |
| Entrectinib (127) | ALK | 12 | - | [5] |
| CZL-S092 | PLK4 | 0.9 | IMR-32, SH-SY5Y | [6] |
Table 2: Indazole-Based HDAC Inhibitors - In Vitro Potency (IC50)
| Compound ID | Target HDAC(s) | IC50 (nM) | Cell Line(s) | Reference |
| Compound 15k | HDAC1, HDAC2, HDAC8 | 2.7, 4.2, 3.6 | HCT-116, HeLa | [7] |
| Compound 15m | HDAC1, HDAC2, HDAC8 | 3.1, 3.6, 3.3 | HCT-116, HeLa | [7] |
Table 3: Antiproliferative Activity of Indazole Derivatives in Cancer Cell Lines (IC50/GI50)
| Compound ID | Cancer Cell Line(s) | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Compound 2f | Various cancer cell lines | 0.23–1.15 | Apoptosis induction | [8][9] |
| Compound C05 | IMR-32, MCF-7, H460 | 0.948, 0.979, 1.679 | Apoptosis, Cell cycle arrest | [3] |
| Compound 100a | HepG2, SMMC-7721, MIAPaCa-2, A431, MGC-803, MKN28, 8505C, K1, BCPAP | 1.80–13.26 | Kinase inhibition | [2] |
| Compound XI | IGROV1, SR, ACHN, LOX IMV1 | 0.46, 0.28, 0.38, 0.17 | Multi-targeted | [10] |
| Compounds 6f, 6i, 6j, 6s, 6n | 4 human cancer cell lines (average) | 0.77, 0.86, 1.05, 1.05, 1.07 | Multi-targeted kinase inhibition | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of novel indazole-based inhibitors.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using various assay formats, often relying on the measurement of ATP consumption or phosphopeptide formation.
-
General Protocol:
-
Kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound (indazole derivative) at varying concentrations is added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated, and the remaining ATP or the amount of phosphorylated substrate is quantified.
-
Luminescence-based assays (e.g., Kinase-Glo®) or fluorescence-based assays are commonly used for detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the indazole-based inhibitor for a specified period (e.g., 48 or 72 hours).
-
Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[8]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of the inhibitors, such as the modulation of signaling pathways or apoptosis-related proteins.
-
Protocol:
-
Cancer cells are treated with the indazole inhibitor for a designated time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated kinases).[7][8]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[7]
-
In Vivo Tumor Xenograft Model
This model is essential for evaluating the anti-tumor efficacy of the compounds in a living organism.
-
Protocol:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the indazole-based inhibitor via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI).[8][9]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 7. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. b.aun.edu.eg [b.aun.edu.eg]
A Comparative Analysis of Ethyl 1H-indazole-5-carboxylate Derivatives and Existing Therapeutics in Oncology and Inflammation
For Immediate Release
In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is a perpetual endeavor. This guide presents a comparative analysis of the efficacy of Ethyl 1H-indazole-5-carboxylate derivatives against established drugs in the fields of oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of preclinical data, detailed experimental methodologies, and insights into the underlying signaling pathways.
Anticancer Efficacy: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several indazole-based compounds have shown promise as VEGFR-2 inhibitors. This section compares the in vitro activity of indazole derivatives with Pazopanib, an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
While direct comparative data for this compound derivatives is limited in the public domain, studies on structurally related indazole compounds provide valuable insights into their potential.
Table 1: In Vitro Inhibitory Activity against VEGFR-2
| Compound/Drug | Target | IC50 (nM) | Source |
| Pazopanib | VEGFR-2 | 30 | [1] |
| Axitinib | VEGFR-2 | 0.2 | [1] |
| 6-Bromo-1H-indazole Derivative W4 | VEGFR-2 | < 5 | [1] |
| 6-Bromo-1H-indazole Derivative W12 | VEGFR-2 | < 5 | [1] |
| 6-Bromo-1H-indazole Derivative W17 | VEGFR-2 | < 5 | [1] |
| 6-Bromo-1H-indazole Derivative W19 | VEGFR-2 | < 5 | [1] |
| 6-Bromo-1H-indazole Derivative W20 | VEGFR-2 | < 5 | [1] |
| 5-ethylsulfonyl-indazole-3-carboxamide 8g | VEGFR-2 | 16 | [2] |
| 5-ethylsulfonyl-indazole-3-carboxamide 8h | VEGFR-2 | 12 | [2] |
Note: The data for the 6-Bromo-1H-indazole derivatives and 5-ethylsulfonyl-indazole-3-carboxamides are from different studies and were not performed in a head-to-head comparison with Pazopanib under identical conditions. These values are presented for comparative purposes.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP (Adenosine Triphosphate)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test Compounds (dissolved in DMSO)
-
Luminescent Kinase Assay Reagent (e.g., ADP-Glo™)
-
96-well white microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a master mixture containing the kinase buffer, ATP, and substrate.
-
Add the master mixture to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the wells (except the blank).
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.[3][4][5]
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
Anti-inflammatory Efficacy: Targeting COX-2
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by producing prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. This section compares the potential anti-inflammatory effects of indazole derivatives with Benzydamine, a locally-acting NSAID with an indazole structure.
A study on various indazole derivatives demonstrated their anti-inflammatory potential in a carrageenan-induced paw edema model in rats, a standard preclinical model for acute inflammation.[6]
Table 2: Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 5h | Source |
| Benzydamine HCl (BZD) | 50 | ~40-50% (estimated from literature) | [6] |
| Indazole Derivative 1b | 50 | Comparable to BZD | [6] |
| Indazole Derivative 7 | 50 | Greater than BZD | [6] |
| Indazole Derivative 9 | 50 | Comparable to BZD | [6] |
Note: The exact percentage of inhibition for Benzydamine can vary between studies. The data presented here is a qualitative comparison based on the cited literature.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the COX-2 enzyme.
Materials:
-
Human Recombinant COX-2 enzyme
-
Assay Buffer
-
Heme
-
Arachidonic Acid (Substrate)
-
Test Compounds (dissolved in DMSO)
-
Fluorometric Probe
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare the reaction mixture containing assay buffer, heme, and the COX-2 enzyme in the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Add the fluorometric probe, which detects the product of the COX-2 reaction (Prostaglandin G2).
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
The IC50 value is calculated by determining the concentration of the inhibitor that reduces the enzyme activity by 50%.[7][8]
Signaling Pathway: COX-2 Mediated Inflammation
Caption: The COX-2 inflammatory pathway and points of inhibition.
Conclusion
The available preclinical data suggests that indazole derivatives, including those structurally related to this compound, hold significant promise as both anticancer and anti-inflammatory agents. In the context of oncology, certain indazole derivatives have demonstrated potent inhibition of VEGFR-2, a key driver of tumor angiogenesis, with activities comparable or superior to the established drug Pazopanib in in vitro assays. For inflammation, indazole-based compounds have shown efficacy in preclinical models, with some derivatives exhibiting anti-inflammatory effects comparable to or greater than Benzydamine.
The versatility of the indazole scaffold allows for the development of targeted therapies that can be finely tuned to inhibit specific molecular targets like VEGFR-2 and COX-2. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to elucidate the full therapeutic potential of this compound derivatives. Future research should focus on direct, head-to-head comparisons of these derivatives with existing drugs to definitively establish their efficacy and safety profiles, paving the way for potential clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dovepress.com [dovepress.com]
- 6. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Validating Ethyl 1H-indazole-5-carboxylate as a Multi-Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors, including several FDA-approved drugs.[1][2] Ethyl 1H-indazole-5-carboxylate is a readily available chemical intermediate used in the synthesis of diverse bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[3][4] While direct experimental data for this compound as a multi-kinase inhibitor is not publicly available, its structural motif suggests potential activity.
This guide provides a framework for the validation of this compound or its derivatives as multi-kinase inhibitors. It outlines the necessary experimental protocols and presents a comparative analysis against established multi-kinase drugs, offering a roadmap for researchers seeking to explore this chemical scaffold.
Comparative Kinase Inhibition Profiles
To validate a new compound, its inhibitory activity must be quantified and compared against known alternatives. The following tables present the half-maximal inhibitory concentrations (IC50) for three FDA-approved multi-kinase inhibitors—Sunitinib, Sorafenib, and Regorafenib—against a panel of key oncogenic and angiogenic kinases. These values serve as a benchmark for evaluating the potency and selectivity of a novel indazole-based compound.
Note: The data for this compound is hypothetical and for illustrative purposes only, representing the type of data that would be generated during a validation study.
Table 1: Comparison of Inhibitory Potency (IC50 in nM) Against Key Kinase Targets
| Kinase Target | Function | This compound (Hypothetical Data) | Sunitinib | Sorafenib | Regorafenib |
| VEGFR1 | Angiogenesis | TBD | >10,000 | 26[5] | 13[6][7][8] |
| VEGFR2 | Angiogenesis | TBD | 80[9] | 90[10][11] | 4.2[6][7][8] |
| VEGFR3 | Angiogenesis | TBD | - | 20[10][11] | 46[6][7] |
| PDGFRβ | Tumor Growth | TBD | 2[9] | 57[10][11] | 22[6][7][8] |
| c-KIT | Tumor Growth | TBD | - | 68[10][11] | 7[6][7][8] |
| RET | Oncogenesis | TBD | - | 43[5] | 1.5[6][7][8] |
| Raf-1 | Proliferation | TBD | - | 6[11] | 2.5[6][7][8] |
| B-Raf (V600E) | Proliferation | TBD | - | 38[5] | 19[8] |
TBD: To Be Determined through experimental validation. (-) Data not consistently reported or a primary target.
Experimental Protocols for Validation
Validating a novel kinase inhibitor requires a multi-step approach, moving from initial biochemical assays to more complex cell-based and selectivity profiling studies.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a purified target kinase.
Materials:
-
Recombinant purified protein kinases (e.g., VEGFR2, PDGFRβ, c-KIT, etc.)
-
Specific peptide substrate for each kinase
-
Adenosine triphosphate (ATP), typically at or near the Km concentration for each kinase
-
Test Compound (this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagents (e.g., ADP-Glo™, HTRF®, or similar)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute into the kinase reaction buffer.
-
Reaction Setup: Add the kinase, its specific peptide substrate, and the diluted test compound to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a duration within the linear range of the reaction (typically 30-60 minutes).
-
Detection: Terminate the reaction and measure kinase activity. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert the generated ADP back to ATP, which produces a luminescent signal proportional to kinase activity.[1]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the compound inhibits the phosphorylation of its target kinase within a cellular context.
Materials:
-
Cancer cell line known to express the target kinase (e.g., HUVECs for VEGFR2).
-
Test Compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibody against the phosphorylated form of the target kinase (e.g., Phospho-VEGFR2) and a primary antibody for the total protein as a loading control.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
Stimulation: If required, stimulate the signaling pathway with the appropriate growth factor (e.g., VEGF for VEGFR2) for a short period (e.g., 10 minutes).
-
Cell Lysis: Wash the cells and add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated protein signal relative to the total protein indicates target engagement.
Kinome Selectivity Profiling
Objective: To assess the selectivity of the compound by testing it against a broad panel of kinases.
Procedure: This is typically performed as a service by specialized companies. The test compound is submitted and screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of hundreds of kinases. The results are provided as a percentage of inhibition for each kinase, allowing for the identification of off-target effects and the overall selectivity profile of the compound. Kinases that show significant inhibition are then selected for full IC50 determination.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the mechanism of action and the experimental process.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for validating a novel kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 192944-51-7,this compound | lookchem [lookchem.com]
- 5. oncology-central.com [oncology-central.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
Navigating the Kinome: A Comparative Guide to the Cross-reactivity and Selectivity of Indazole-based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the indazole scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. However, achieving selectivity across the highly conserved human kinome remains a critical challenge. This guide provides an objective comparison of the cross-reactivity and selectivity profiles of several prominent indazole-based kinase inhibitors, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
This comparative analysis focuses on a selection of well-characterized indazole-based inhibitors: Axitinib, Pazopanib, BMS-777607, UNC2025, R428 (Bemcentinib), and the Polo-like kinase 4 (PLK4) inhibitor C05. While sharing a common indazole core, their distinct substitution patterns give rise to varied kinase inhibition profiles, ranging from multi-targeted to more selective agents. Understanding these nuances is paramount for predicting therapeutic efficacy, potential off-target effects, and opportunities for drug repurposing.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a key determinant of its therapeutic window. The following tables summarize the inhibitory potency (IC50 in nM) of the selected indazole-based compounds against a panel of kinases. Lower IC50 values indicate higher potency. This data, compiled from various sources, offers a quantitative snapshot of their selectivity. For a truly direct comparison, data from a standardized platform like the KINOMEscan® assay is highly valuable.
| Kinase Target | Axitinib (IC50 nM) | Pazopanib (IC50 nM) | BMS-777607 (IC50 nM) | UNC2025 (IC50 nM) | R428 (Bemcentinib) (IC50 nM) | C05 (IC50 nM) |
| VEGFR1 | 0.1 | 10 | - | - | - | - |
| VEGFR2 | 0.2 | 30 | >500 | - | - | - |
| VEGFR3 | 0.1-0.3 | 47 | - | - | - | - |
| PDGFRβ | 1.6 | 84 | - | - | - | - |
| c-Kit | 1.7 | 74-140 | - | 8.18 | - | - |
| AXL | - | - | 1.1 | 1.65-122 | 14 | - |
| MER | - | - | - | 0.46-0.74 | >5000 | - |
| TYRO3 | - | - | 4.3 | 5.83-301 | >10000 | - |
| FLT3 | - | - | - | 0.35-0.8 | - | - |
| c-MET | - | - | 3.9 | 364 | - | - |
| RON | - | - | 1.8 | - | - | - |
| PLK4 | 4.2 | - | - | - | - | < 0.1[1] |
| PLK1 | - | - | - | - | - | >5000 |
| Aurora A | - | - | - | - | - | >5000 |
| Aurora B | - | - | - | - | - | >5000 |
Note: IC50 values are compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution. The range in some values for UNC2025 reflects data from different studies.
Key Signaling Pathways
The therapeutic and off-target effects of these inhibitors are dictated by the signaling pathways they modulate. Below are simplified representations of the primary pathways targeted by the compared indazole-based inhibitors.
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the accurate profiling of kinase inhibitors. Below are detailed methodologies for key assays commonly employed in selectivity screening.
In Vitro Kinase Profiling (KINOMEscan® Competition Binding Assay)
This high-throughput assay quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
Methodology:
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: The DNA-tagged kinase, immobilized ligand, and the test indazole-based inhibitor (typically in a series of 11 three-fold dilutions) are combined in a binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Reactions are typically performed in 384-well plates.[2]
-
Incubation: The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[2]
-
Washing: The magnetic beads are washed to remove unbound kinase and test compound.[2]
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. The amount of kinase bound to the immobilized ligand is inversely proportional to the binding affinity of the test compound.[2]
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control. Dissociation constants (Kd) are calculated from the dose-response curves.
Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of a compound to its target kinase within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase serves as the energy acceptor. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Assay Plate Setup: Transfected cells are seeded into 96- or 384-well white, non-binding surface plates.
-
Compound and Tracer Addition: The indazole-based inhibitor is serially diluted and added to the cells, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Signal Detection: A substrate for NanoLuc® luciferase is added, and the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) are measured using a plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. IC50 values are determined from the dose-response curves.
Conclusion
The indazole scaffold is a versatile and privileged structure in kinase inhibitor design, giving rise to a diverse array of compounds with distinct selectivity profiles. This guide provides a comparative framework for understanding the cross-reactivity of several key indazole-based inhibitors. The presented data and methodologies underscore the importance of comprehensive profiling to fully characterize these potent therapeutic agents. For researchers in drug discovery, a thorough understanding of an inhibitor's kinome-wide interactions is essential for advancing safe and effective targeted therapies. The provided experimental protocols and workflow diagrams offer a practical resource for implementing these critical evaluations.
References
A Comparative Analysis of Ethyl 1H-indazole-5-carboxylate Derivatives in Computational Docking Studies
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Indazole Derivatives as Potent Enzyme Inhibitors
This guide provides a comprehensive comparison of various Ethyl 1H-indazole-5-carboxylate derivatives and related indazole compounds that have been investigated through computational docking studies for their potential as therapeutic agents. The following sections detail their binding affinities against several key protein targets, outline the experimental and computational methodologies employed in these studies, and present visual workflows to elucidate the research process.
Quantitative Comparison of Binding Affinities
The effectiveness of novel indazole derivatives has been quantified against several key protein targets implicated in cancer and other diseases. The data below, summarized from multiple research endeavors, showcases the binding energies and inhibitory concentrations of these compounds, offering a comparative perspective on their potential efficacy.
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | IC50 (nM) | Reference |
| 5-ethylsulfonyl-indazole-3-carboxamides | ||||
| Compound 8g | VEGFR-2 & EGFR | - | 24 (HCT-116), 28 (MCF-7) | [1] |
| Compound 8h | VEGFR-2 & EGFR | High binding affinity | 23 (HCT-116), 25 (MCF-7) | [1] |
| 1H-indazole-3-carboxamide Derivatives | ||||
| Compound 30l | p21-activated kinase 1 (PAK1) | - | 9.8 | [2][3] |
| Indazole Derivatives against Renal Cancer | ||||
| Compound 8v | Renal Cancer-Related Protein (PDB: 6FEW) | Highest binding energy | - | [4] |
| Compound 8w | Renal Cancer-Related Protein (PDB: 6FEW) | Highest binding energy | - | [4] |
| Compound 8y | Renal Cancer-Related Protein (PDB: 6FEW) | Highest binding energy | - | [4] |
| Indazole Derivatives against Breast Cancer | ||||
| Compound 5f | Aromatase (PDBID: 3S7S) | -8.0 | - | [5] |
| Compound 5g | Aromatase (PDBID: 3S7S) | -7.7 | - | [5] |
| Compound 5n | Aromatase (PDBID: 3S7S) | -7.7 | - | [5] |
| Indazole Derivatives against various targets | ||||
| Compound 3j | 2ZCS | -7.45 | - | [6] |
| Compound 3c | 2ZCS | -6.80 | - | [6] |
Experimental and Computational Protocols
The synthesis and evaluation of these indazole derivatives follow a structured workflow, beginning with chemical synthesis and culminating in computational analysis to predict their biological activity.
General Synthesis of Indazole Derivatives
The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the coupling of 1H-indazole-3-carboxylic acid with various amines.[2] This is often achieved through methods like the nitrosation of indoles to prepare the carboxylic acid precursor.[2] The amide coupling reaction is then carried out using coupling reagents such as HATU and a base like DIPEA in a suitable solvent like DMF.[2]
A general procedure for synthesizing 3-carboxamide indazole derivatives involves starting with phenylhydrazine and benzaldehyde to form benzylidene-1-phenylhydrazine.[7] This intermediate is then reacted with oxalyl chloride in the presence of AlCl3 to yield 1-(benzylidine amino)indolin-2,3-dione, which is further converted to indazole-3-carboxylic acid.[7] Subsequent alkylation and amide coupling reactions produce the final derivatives.[7]
Computational Docking Protocol
Molecular docking simulations are instrumental in predicting the binding mode and affinity of the synthesized compounds. A typical protocol using software like AutoDock Vina or AutoDock 4 is as follows:
-
Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, ions, and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein, which is then saved in PDBQT format.[2]
-
Ligand Preparation : The 2D structure of the indazole derivative is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed using a suitable force field.[2]
-
Docking Simulation : A grid box is defined around the active site of the target protein. The docking simulation is then performed to predict the binding poses and calculate the binding energies of the ligand-protein complex.[4]
-
Analysis : The results are analyzed to identify the best binding poses and key interactions, such as hydrogen bonds, with the amino acid residues in the active site.[4][5]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the synthesis and computational analysis of this compound derivatives.
References
- 1. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) modeling of indazole analogs
A Comparative Guide to QSAR Modeling of Indazole Analogs
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently employed to understand the relationship between the chemical structures of these indazole analogs and their biological activities. This guide provides a comparative overview of various QSAR models developed for different series of indazole derivatives, supported by experimental data and detailed methodologies.
Quantitative Data Summary: A Comparative Look at QSAR Models
The following table summarizes the key statistical parameters from different QSAR studies on indazole analogs, offering a clear comparison of their predictive power. The models vary in their therapeutic target and the specific QSAR methodology employed.
| Target/Activity | QSAR Model | No. of Compounds | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | pred_r² (External Validation) | Key Descriptors/Fields | Reference |
| TTK Inhibitors (Anticancer) | 2D-QSAR (MLR) | 109 | 0.9512 | 0.8998 | 0.8661 | Not Specified | [1] |
| TTK Inhibitors (Anticancer) | 3D-QSAR (SWF kNN) | 109 | - | 0.9132 | - | Not Specified | [1] |
| HIF-1α Inhibitors (Anticancer) | 3D-QSAR (Field-based) | - | - | - | - | Steric and Electrostatic | [4] |
| HIF-1α Inhibitors (Anticancer) | 3D-QSAR (Gaussian-based) | - | - | - | - | Steric and Electrostatic | [4] |
| Anti-inflammatory | 2D-QSAR (PLS) | - | 0.8101 | 0.7491 | 0.7812 | Electronic, Structural, Spatial, Electrotopological | [5] |
| Antimicrobial | 2D-QSAR | - | - | - | - | Topological parameters (²χ and ²χv) | [6] |
| SAH/MTAN Quorum Sensing Inhibitors | 2D/3D-QSAR | - | R² = 0.852 | Q² = 0.781 | R²pred = 0.685 | 2D and 3D structural descriptors | [7] |
r² (Coefficient of determination): A measure of how well the model fits the training data. A value closer to 1 indicates a better fit. q² (Cross-validated r²): A measure of the model's internal predictive ability, determined through techniques like leave-one-out cross-validation. pred_r² (Predictive r² for external test set): A measure of the model's ability to predict the activity of an independent set of compounds not used in model generation.
Experimental Protocols: A Look into the Methodologies
The development of a robust QSAR model involves several critical steps, from data preparation to rigorous validation. Below are the generalized and specific protocols adapted from the cited studies.
General QSAR Modeling Workflow
-
Data Set Preparation : A series of indazole analogs with their corresponding biological activities (e.g., IC₅₀ values) are collected. These activity values are typically converted to a logarithmic scale (pIC₅₀) to ensure a more linear relationship with the descriptors. The dataset is then divided into a training set for model development and a test set for external validation.[8]
-
Molecular Modeling and Descriptor Calculation : The 2D or 3D structures of the molecules are generated and optimized to their lowest energy conformation. For 2D-QSAR, various molecular descriptors (e.g., topological, electronic, constitutional) are calculated. For 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), the molecules are aligned, and steric and electrostatic fields are calculated on a grid surrounding the molecules.[4][9][10]
-
Model Generation : Statistical methods are used to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.[1][5]
-
Model Validation : The generated model is rigorously validated to assess its statistical significance and predictive power.
Specific Protocol: 3D-QSAR of HIF-1α Inhibitors
This protocol is based on the study of indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors.[4]
-
Software : The specific software used for modeling (e.g., SYBYL, VLifeMDS) is crucial.
-
3D Structure Generation : Indazole analog structures were drawn and optimized using standard force fields.
-
Alignment : The most potent compound in the series was used as a template to align all other molecules in the dataset.
-
CoMFA/CoMSIA Field Calculation : Steric and electrostatic fields (for CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (for CoMSIA) were calculated around the aligned molecules using a probe atom.
-
PLS Analysis : Partial Least Squares (PLS) analysis was employed to correlate the variations in the field values with the variations in biological activity.
-
Contour Map Analysis : The results from the 3D-QSAR models are visualized as 3D contour maps, which highlight the regions where modifications to the molecular structure would likely increase or decrease biological activity.[4]
Visualizing the Process and Pathways
Diagrams are essential for understanding complex workflows and biological relationships. The following visualizations, created using the DOT language, illustrate the QSAR modeling process and a relevant biological pathway for an indazole target.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Indazole derivatives have been identified as potent inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor progression.[4] The diagram below illustrates a simplified signaling pathway involving HIF-1α.
Caption: Simplified HIF-1α signaling pathway and the inhibitory action of indazole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of Novel Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and a multitude of investigational agents. This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic properties of recently developed indazole-based compounds, with a focus on their potential as targeted therapies in oncology. We present a side-by-side comparison with established drugs, Pazopanib and Axitinib, to offer a clear benchmark for their performance. This document is intended to be a valuable resource for researchers and drug development professionals by summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the available pharmacokinetic and pharmacodynamic data for a selection of novel indazole compounds alongside the FDA-approved kinase inhibitors, Pazopanib and Axitinib. This allows for a direct comparison of their potency, selectivity, and drug-like properties.
Pharmacodynamic Properties of Indazole Compounds
| Compound ID | Primary Target(s) | In Vitro Potency (IC50/EC50) | Cell-Based Potency (IC50) | Reference Compound | Reference IC50 |
| B31 | TRKA | Not Reported | Km-12: 0.3 nMBa/F3-TRKAG595R: 4.7 nMBa/F3-TRKAG667C: 9.9 nM | Selitrectinib | 113.1 nM (Ba/F3-TRKAG667C) |
| CZL-S092 | PLK4 | 0.9 nM | IMR-32: >1 µMSH-SY5Y: >1 µM | Not Reported | Not Reported |
| Compound 11 | SOS1 (Agonist) | p-ERK EC50: 1.53 µM | Not Reported | Not Applicable | Not Applicable |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | VEGFR-2: 30 nM | Not Reported | - | - |
| Axitinib | VEGFRs, PDGFR, c-Kit | VEGFR-1: 0.1 nMVEGFR-2: 0.2 nMVEGFR-3: 0.1-0.3 nMPDGFRβ: 1.6 nMc-Kit: 1.7 nM | Not Reported | - | - |
Pharmacokinetic Properties of Indazole Compounds
| Compound ID | Species | Dosing Route | Bioavailability | Key Pharmacokinetic Parameters |
| B31 | Rat | Not Reported | Not Reported | Plasma Stability: t1/2 > 480 min. Described as having "acceptable pharmacokinetic properties". |
| CZL-S092 | Rat | Oral | 22% | Not Reported |
| Compound 11 | Not Reported | Not Reported | Not Reported | Not Reported |
| Pazopanib | Human | Oral | ~21.4% (variable) | Cmax: ~28.8-39.5 µg/mL (at 600-800 mg QD)Tmax: ~2-4 hoursHalf-life: ~30.9 hours |
| Axitinib | Human | Oral | ~58% | Cmax: ~27.7 ng/mL (at 5 mg BID)Tmax: ~2.5-4.1 hoursHalf-life: ~2.5-6.1 hours |
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and replication. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by novel indazole compounds and a standard experimental workflow.
Safety Operating Guide
Navigating the Disposal of Ethyl 1H-indazole-5-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe and compliant disposal of Ethyl 1H-indazole-5-carboxylate.
Key Safety and Handling Information
This compound is a solid compound with the molecular formula C₁₀H₁₀N₂O₂.[1][2] While specific, detailed toxicological data is not extensively documented, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling this chemical.[4]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol [1][2] |
| Physical Form | Solid[1][3] |
| Melting Point | 122-124°C[5] |
| Boiling Point | 353.9°C at 760mmHg[5] |
| Flash Point | 167.8°C[5] |
| Density | 1.272 g/cm³[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following protocol outlines the necessary steps for its proper disposal as a hazardous chemical waste.
1. Waste Identification and Classification:
-
Treat all unused, expired, or contaminated this compound as hazardous chemical waste.[8]
-
Based on its hazard statements, this chemical should be classified as an irritant and harmful if swallowed.
2. Containerization and Labeling:
-
Use a dedicated, compatible, and leak-proof container for the collection of solid this compound waste. The original container is often the best option.[8]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Include the date when the waste was first added to the container.[10]
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[9][11]
-
Ensure the storage area is away from heat sources and direct sunlight.[10]
-
Keep the container tightly sealed to prevent spills or the release of dust.[10]
4. Disposal Arrangement:
-
Do not dispose of this compound down the drain or in regular trash.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[10]
-
Follow their specific procedures for waste collection requests.[8]
5. Empty Container Disposal:
-
A container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]
-
Collect the rinseate as hazardous waste and add it to a designated liquid hazardous waste container.[8]
-
After triple-rinsing, deface the original label on the empty container before disposing of it as regular laboratory glass or plastic waste, as per your institution's guidelines.[8]
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 192944-51-7 [sigmaaldrich.com]
- 4. capotchem.com [capotchem.com]
- 5. Cas 192944-51-7,this compound | lookchem [lookchem.com]
- 6. Chemical waste - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. vumc.org [vumc.org]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Ethyl 1H-indazole-5-carboxylate
Essential Safety and Handling Guide for Ethyl 1H-indazole-5-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound, including operational and disposal plans.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 192944-51-7 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Physical Form | Solid |
Hazard Identification and Personal Protective Equipment (PPE)
The following hazard statements have been identified for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .[1]
To mitigate these risks, the following personal protective equipment is essential:
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 or OSHA 29 CFR 1910.133 |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, inspected before use |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned |
| Respiratory Protection | Air-purifying respirator with a particulate filter | NIOSH (US) or CEN (EU) approved |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
-
Ensure eyewash stations and safety showers are readily accessible.
2. Handling Procedures:
-
Avoid the formation of dust and aerosols.[2]
-
Use designated tools for weighing and transferring the solid.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.
3. Decontamination:
-
Clean the work area and any contaminated equipment with an appropriate solvent and then wash with soap and water.
-
Dispose of contaminated gloves and other disposable materials in a designated waste container.[2]
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Emergency and Disposal Protocols
A clear plan for emergencies and waste disposal is a critical component of laboratory safety.
Spill and Emergency Response Workflow
Caption: Emergency and spill response workflow.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and suitable container.
-
Contaminated packaging should be disposed of as unused product.[2]
2. Disposal Method:
-
Contact a licensed professional waste disposal service to dispose of this material.[2]
-
The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
3. Environmental Precautions:
-
Do not let the product enter drains.[2]
Safe Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Step-by-step safe handling workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
